Molecular structure and stereochemistry of (2-Ethyl-2-methylcyclopropyl)methanol
The following technical guide is structured as a high-level monograph for drug development and materials science professionals. It prioritizes synthetic reliability, stereochemical rigor, and industrial applicability. St...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for drug development and materials science professionals. It prioritizes synthetic reliability, stereochemical rigor, and industrial applicability.
Structural Analysis, Stereoselective Synthesis, and Application Logic
Executive Summary & Molecular Logic
(2-Ethyl-2-methylcyclopropyl)methanol (EMCM) represents a specialized class of gem-dialkyl cyclopropanes.[1] Unlike simple cyclopropyl methanols, the steric bulk at the C2 position introduces significant conformational rigidity. In drug discovery, this motif serves as a bioisostere for gem-dimethyl groups or isopropyl moieties, often improving metabolic stability by blocking P450 oxidation sites while maintaining lipophilicity.[1] In materials science, particularly in photocurable films, this scaffold provides high refractive index and thermal stability due to the rigid cyclopropane ring.
This guide details the stereocontrolled synthesis of EMCM, focusing on the Furukawa-modified Simmons-Smith cyclopropanation , which utilizes the hydroxyl group of the precursor to direct stereochemistry.
The molecule possesses two chiral centers at C1 and C2 of the cyclopropane ring. However, because C2 bears two alkyl groups (Methyl and Ethyl), the relative stereochemistry is defined by the relationship between the hydroxymethyl group (-CH₂OH) at C1 and the higher priority group at C2 (Ethyl).
Isomer Classification[1][4]
Cis-Diastereomers: The -CH₂OH group and the -Ethyl group are on the same face of the ring.[1]
Trans-Diastereomers: The -CH₂OH group and the -Ethyl group are on opposite faces.[1]
Due to the directing nature of the synthesis (see Section 3), the geometry of the alkene precursor dictates the diastereoselectivity.
Figure 1: Stereochemical correlation between alkene geometry and cyclopropane diastereomers via the Simmons-Smith mechanism.
The most robust route to EMCM is the cyclopropanation of 3-methyl-2-penten-1-ol .[1] The Furukawa modification (using Et₂Zn and CH₂I₂) is preferred over the traditional Zn-Cu couple due to homogeneity, reproducibility, and safety profiles.
Rationale: The double bond is between C2 and C3.[1] C3 bears the Methyl and Ethyl groups. C2 bears the Hydrogen and the Hydroxymethyl group. Cyclopropanation across this bond yields the desired 1,2,2-substitution pattern.[1]
Slowly add saturated aqueous NH₄Cl.[1] Vigorous gas evolution (ethane) and precipitation of Zinc salts will occur.[1]
Workup:
Filter the biphasic mixture through a Celite pad to remove zinc salts.[1] Wash pad with DCM.[1]
Separate organic layer.[1] Extract aqueous layer 2x with DCM.[1]
Wash combined organics with 10% Na₂S₂O₃ (to remove iodine traces), then brine.[1]
Dry over MgSO₄, filter, and concentrate in vacuo.
Yield Expectation: 85–92%.
Purity: >95% (crude usually sufficiently pure for next steps).[1]
Reaction Mechanism & Causality
The reaction proceeds via a butterfly-type transition state .[1] The zinc atom coordinates to the allylic oxygen of the starting material. This coordination delivers the iodomethylzinc carbenoid (ICH₂ZnEt) to the double bond on the same face as the hydroxyl group (syn-stereoselectivity).[1] This is why the geometry of the alkene (E vs Z) strictly determines the diastereomer formed.
Stereochemical Resolution (Enzymatic)
For pharmaceutical applications requiring enantiopure material (e.g., (1R, 2S)-isomer), chemical synthesis yields a racemate.[1] Kinetic Enzymatic Resolution is the industry standard for separating these alcohols.[1]
Protocol:
Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1]
Mechanism: The lipase selectively acetylates the (R)-enantiomer (typically) much faster than the (S)-enantiomer.[1]
Separation: Filter enzyme. Separate the unreacted alcohol (S-enantiomer) from the ester (R-enantiomer) via column chromatography.[1]
Figure 2: Enzymatic kinetic resolution workflow for obtaining enantiopure isolates.
Analytical Characterization
Verification of the cyclopropane ring formation is distinct in NMR spectroscopy due to the high-field shift of ring protons.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
Ring Protons (H1): The proton at C1 (adjacent to CH₂OH) typically appears around 0.5 – 0.9 ppm as a multiplet.[1]
Ring Protons (H3): The methylene protons of the ring (C3) appear as two doublets (geminal coupling) or multiplets around 0.0 – 0.5 ppm .[1] This extreme upfield shift is diagnostic of the cyclopropane ring current.
Hydroxymethyl (-CH₂OH): Doublet or multiplet at 3.4 – 3.6 ppm .[1]
Gotor, V. (1999).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1] Bioorganic & Medicinal Chemistry.
Bajgrowicz, J. A. (2007).[1] 2,2,3-Trimethylcyclopentane derivatives, fragrance composition.[1][7][8] Patent US7923426B2.[1] (Describes structural analogues and applications).
Introduction: The Strategic Value of the Cyclopropane Moiety in Modern Drug Design
An In-Depth Technical Guide to the Metabolic Stability Profiles of Ethyl-Methyl Cyclopropane Derivatives In the landscape of medicinal chemistry, the cyclopropane ring has emerged as a powerful and versatile structural m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Metabolic Stability Profiles of Ethyl-Methyl Cyclopropane Derivatives
In the landscape of medicinal chemistry, the cyclopropane ring has emerged as a powerful and versatile structural motif.[1][2] Its inclusion in drug candidates is a strategic decision aimed at optimizing a range of pharmacological properties.[3] Unlike simple alkyl chains, the cyclopropane group offers a unique combination of rigidity and electronic character. The strained three-membered ring enforces a specific spatial arrangement of substituents, which can enhance binding affinity to biological targets.[4][5] Furthermore, the unique bonding within the ring, characterized by enhanced p-character and stronger, shorter C-H bonds, often imparts increased resistance to metabolic degradation.[3][6][7] Consequently, incorporating a cyclopropyl group is a well-established strategy to improve a compound's metabolic stability, potentially increasing its half-life and oral bioavailability while reducing off-target effects.[3][6][8]
This guide focuses specifically on ethyl-methyl cyclopropane derivatives, a subclass that combines the foundational benefits of the cyclopropane ring with the nuanced steric and electronic influences of two distinct alkyl substituents. We will provide an in-depth exploration of their metabolic profiles, from the underlying enzymatic pathways to the practical, step-by-step experimental protocols required for their evaluation. This document is intended for drug development scientists and researchers seeking a comprehensive understanding of how to assess and interpret the metabolic fate of this important class of compounds.
Section 1: Anticipated Metabolic Fates of Ethyl-Methyl Cyclopropane Derivatives
While the cyclopropane ring is known for its general robustness, it is not metabolically inert.[7] The presence of ethyl and methyl groups provides additional sites for enzymatic attack. The primary enzymes responsible for the Phase I metabolism of such structures are the Cytochrome P450 (CYP) monooxygenases, with potential contributions from other enzymes like Aldehyde Oxidase (AOX) depending on the overall molecular scaffold.[7][9][10]
Cytochrome P450-Mediated Oxidations
CYP-mediated metabolism is the most probable pathway for the biotransformation of ethyl-methyl cyclopropane derivatives.[7] The high C-H bond dissociation energy of the cyclopropane ring itself reduces its susceptibility to oxidation compared to a standard alkane, but several outcomes are possible[7]:
Oxidation of Alkyl Substituents: The ethyl and methyl groups are prime targets for hydroxylation. Oxidation can occur at the terminal (ω) or sub-terminal (ω-1) position of the ethyl group, leading to primary or secondary alcohols, respectively. The methyl group can be hydroxylated to a primary alcohol, which may be further oxidized to an aldehyde and a carboxylic acid.
Direct Ring Oxidation: Although less common, direct hydroxylation on the cyclopropane ring can occur.[7] More concerning is the potential for bioactivation, where CYP-mediated hydrogen atom abstraction leads to a cyclopropyl radical. This radical can undergo ring-opening, creating a reactive intermediate that can form adducts with cellular macromolecules like glutathione (GSH), a pathway associated with potential toxicity.[7][11]
Metabolism of Attached Moieties: If the cyclopropyl group is attached to another functional group, such as an amine, metabolism at that site can also occur. N-dealkylation of a cyclopropylamine, for instance, is a known metabolic pathway that can sometimes proceed without ring cleavage.[12][13]
The following diagram illustrates the primary predicted metabolic pathways for a generic ethyl-methyl cyclopropane-containing compound.
Caption: Predicted Phase I and Phase II metabolic pathways for ethyl-methyl cyclopropane derivatives.
The Role of Other Metabolic Enzymes
While CYPs are central, other enzyme systems warrant consideration:
Aldehyde Oxidase (AOX): AOX is a cytosolic enzyme gaining recognition for its role in metabolizing various xenobiotics, particularly aza-heterocycles.[14][15] If the ethyl-methyl cyclopropane derivative is part of a larger molecule containing an AOX-susceptible scaffold, this enzyme could contribute significantly to its clearance.[9][10]
Phase II Enzymes: The hydroxylated metabolites generated by Phase I enzymes can be further conjugated by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronides that are readily excreted.
Section 2: The Cornerstone of Stability Assessment: The In Vitro Liver Microsomal Assay
To quantify the metabolic stability of a new chemical entity, the in vitro liver microsomal stability assay is the industry-standard starting point.[16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them an efficient and cost-effective system for evaluating Phase I metabolism.[18][19] The primary outputs of this assay are the compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which together provide a robust estimate of its susceptibility to metabolic breakdown.[17][18]
Causality Behind Experimental Design
The design of the microsomal stability assay is a self-validating system where each component has a specific, critical function:
Test System (Liver Microsomes): Sourced from various species (human, rat, mouse, dog) to assess inter-species differences.[20][21] Human microsomes are crucial for predicting human pharmacokinetics.
Cofactor (NADPH): The activity of CYP enzymes is dependent on the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[21] The reaction is initiated by its addition. A control incubation without NADPH is essential to check for non-enzymatic degradation or chemical instability.[21]
Temperature (37°C): The incubation is performed at physiological temperature to mimic conditions within the body and ensure optimal enzyme activity.[21]
Quenching: The reaction is stopped at specific time points by adding a cold organic solvent (typically acetonitrile).[21] This denatures the enzymes, halting metabolism instantly and precipitating proteins for clean sample analysis.
Analysis (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for accurately quantifying the remaining parent compound due to its high sensitivity and specificity.[20]
The following workflow diagram outlines the key stages of the liver microsomal stability assay.
Caption: Standard experimental workflow for the in vitro microsomal stability assay.
Detailed Step-by-Step Protocol: Human Liver Microsomal Stability Assay
This protocol describes a typical high-throughput screening method.
1. Reagent Preparation:
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.
Test Compound Stock: Prepare a 10 mM stock solution of the ethyl-methyl cyclopropane derivative in DMSO.
Working Solution: Dilute the stock solution in buffer to a working concentration (e.g., 10 µM).
Microsome Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[22] Dilute them in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[21] Keep on ice.
NADPH Regenerating System: Prepare a solution containing NADPH (e.g., 1 mM) in phosphate buffer.[21] This ensures the cofactor is not depleted during the incubation.
2. Incubation Procedure:
In a 96-well plate, combine the test compound working solution with the microsome suspension.
No Cofactor Control: Compound + microsomes, but add buffer instead of NADPH solution.[21]
Positive Control: A compound with known metabolic instability (e.g., Verapamil, Testosterone).
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the 'No Cofactor' control).
3. Sampling and Reaction Termination:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture.[19]
Immediately add the aliquot to a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with an internal standard to quench the reaction.[21]
4. Sample Analysis:
Seal and centrifuge the quench plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
5. Data Analysis and Interpretation:
Plot the natural logarithm of the percentage of compound remaining versus time.
The slope of the linear regression line (k) is the elimination rate constant.
Half-Life (t½): Calculated as 0.693 / k. A longer half-life indicates greater metabolic stability.[18]
Intrinsic Clearance (CLint): Calculated using the formula:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17][18] A lower CLint value signifies better stability.
Section 3: Data Presentation and Metabolite Identification
Clear data presentation is essential for decision-making in drug development. Stability data for multiple compounds should be summarized in a tabular format for easy comparison.
Summarizing Quantitative Stability Data
Compound ID
Structure
t½ (min)
CLint (µL/min/mg)
Notes
EMC-001
[Structure of Derivative 1]
> 60
< 10
High metabolic stability.
EMC-002
[Structure of Derivative 2]
25
45.5
Moderate metabolic stability.
EMC-003
[Structure of Derivative 3]
8
142.1
Low metabolic stability; rapid clearance.
Verapamil
(Positive Control)
12
95.2
Consistent with historical data.
Workflow for Metabolite Identification
Identifying the "soft spots" of metabolism is as crucial as quantifying stability.[16] This involves identifying the structures of the metabolites formed during the incubation.
Metabolite Screening: Re-analyze the samples from the stability assay using high-resolution mass spectrometry (HRMS) in a data-dependent acquisition mode. This allows for the detection of potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation).[23]
MS/MS Fragmentation: Acquire fragmentation spectra (MS/MS) for the parent compound and any potential metabolites. Comparing the fragmentation patterns helps to pinpoint the site of modification.
Structural Confirmation: For key metabolites, definitive structural elucidation may require scaling up the incubation, purifying the metabolite, and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Conclusion: A Self-Validating Approach to Profiling
The assessment of metabolic stability for ethyl-methyl cyclopropane derivatives is a critical step in drug discovery. By leveraging the principles of enzymology and advanced analytical techniques, researchers can build a comprehensive profile of a compound's metabolic fate. The in vitro microsomal stability assay, when conducted with appropriate controls, serves as a robust, self-validating system for generating initial data on half-life and intrinsic clearance.[17][21] This quantitative data, coupled with qualitative metabolite identification, provides the essential insights needed to guide medicinal chemistry efforts. Understanding whether metabolism occurs on the alkyl side chains, the cyclopropane ring itself, or other parts of the molecule allows for targeted structural modifications to enhance stability, mitigate potential bioactivation risks, and ultimately design safer and more efficacious drug candidates.[24][25]
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Cyclopropane – Knowledge and References. Retrieved from [Link]
Lin, H. Z., Qi, Z., Wu, Q. M., Jiang, Y. Y., & Peng, J. B. (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science, 14(26), 7175-7181. Retrieved from [Link]
ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]
National Institutes of Health. (n.d.). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC. Retrieved from [Link]
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
National Institutes of Health. (2002, July 17). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. PubMed. Retrieved from [Link]
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
National Institutes of Health. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Retrieved from [Link]
National Institutes of Health. (2024, February 25). Exploring engineering strategies that enhance de novo production of exotic cyclopropane fatty acids in Saccharomyces cerevisiae. PMC. Retrieved from [Link]
ACS Publications. (2002, June 13). Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Retrieved from [Link]
Taylor & Francis eBooks. (n.d.). Cyclopropane Derivatives as Metabolically More Robust Bioisosteres for. Retrieved from [Link]
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
ACS Omega. (2023, October 24). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]
National Institutes of Health. (2018, December 15). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. PubMed. Retrieved from [Link]
American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved from [Link]
National Institutes of Health. (2012, February 16). The role of aldehyde oxidase in drug metabolism. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. Retrieved from [Link]
National Institutes of Health. (2019, September 15). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. Retrieved from [Link]
Free University of Bozen-Bolzano. (2024, June 7). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]
ResearchGate. (2020, June 22). (PDF) The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]
ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]
ResearchGate. (2025, August 6). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Retrieved from [Link]
Symeres. (2025, May 26). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Retrieved from [Link]
OSTI.gov. (2021, May 18). Cytochrome P450 BM3 enzyme variants for preparation of cyclopropanes (Patent). Retrieved from [Link]
ResearchGate. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
Journal of Food and Drug Analysis. (2023, March 15). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. Retrieved from [Link]
FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics. Retrieved from [Link]
Elucidata. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Retrieved from [Link]
National Institutes of Health. (2022, May 26). Biosynthesis of cyclopropane in natural products. PubMed. Retrieved from [Link]
ABNP. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
Pharma Focus Asia. (2021, October 11). Metabolic Stability. Retrieved from [Link]
BMRB. (n.d.). List of Metabolic Pathways. Retrieved from [Link]
Conformational analysis of (2-Ethyl-2-methylcyclopropyl)methanol isomers
An In-depth Technical Guide to the Conformational Analysis of (2-Ethyl-2-methylcyclopropyl)methanol Isomers For Researchers, Scientists, and Drug Development Professionals Abstract The three-membered ring of cyclopropane...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Conformational Analysis of (2-Ethyl-2-methylcyclopropyl)methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-membered ring of cyclopropane confers unique stereochemical and electronic properties upon a molecule, making it a desirable motif in medicinal chemistry. The conformational landscape of substituted cyclopropanes, particularly those bearing flexible side chains, is of paramount importance as it directly influences molecular shape, reactivity, and biological activity. This guide provides a comprehensive technical overview of the conformational analysis of the isomers of (2-Ethyl-2-methylcyclopropyl)methanol. We will delve into the theoretical underpinnings, experimental protocols, and computational approaches necessary to elucidate the conformational preferences of these structures. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics incorporating the cyclopropane scaffold.
Introduction: The Significance of Conformational Analysis in Drug Discovery
The three-dimensional structure of a molecule is intrinsically linked to its function. In drug discovery, a deep understanding of a molecule's preferred conformations is critical for optimizing its binding affinity to a biological target, as well as for predicting its pharmacokinetic and pharmacodynamic properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern medicinal chemistry.[1][2][3]
The cyclopropane ring, due to its inherent strain and unique electronic nature, presents a fascinating and challenging subject for conformational analysis.[4][5] The rigid three-membered ring restricts conformational freedom, yet the substituents attached to it can adopt various spatial orientations. In the case of (2-Ethyl-2-methylcyclopropyl)methanol, the presence of a chiral center at C1 and a quaternary chiral center at C2, along with the flexible hydroxymethyl group, gives rise to a complex stereochemical and conformational landscape.
This guide will systematically explore the conformational analysis of the four stereoisomers of (2-Ethyl-2-methylcyclopropyl)methanol, providing both theoretical insights and practical experimental and computational workflows.
Stereoisomers of (2-Ethyl-2-methylcyclopropyl)methanol
The first step in a comprehensive conformational analysis is to identify all possible stereoisomers of the molecule. (2-Ethyl-2-methylcyclopropyl)methanol possesses two chiral centers, C1 and C2, leading to the existence of four possible stereoisomers (two pairs of enantiomers):
(1R,2R)-2-Ethyl-2-methylcyclopropyl)methanol
(1S,2S)-2-Ethyl-2-methylcyclopropyl)methanol
(1R,2S)-2-Ethyl-2-methylcyclopropyl)methanol
(1S,2R)-2-Ethyl-2-methylcyclopropyl)methanol
For the purpose of this guide, we will focus our analysis on one diastereomeric pair: the (1R,2R) and (1R,2S) isomers. The conformational behavior of their respective enantiomers will be identical.
Key Conformational Features and Rotational Isomers
The primary source of conformational isomerism in (2-Ethyl-2-methylcyclopropyl)methanol arises from the rotation around the C1-C(hydroxymethyl) single bond. The orientation of the hydroxyl group relative to the cyclopropane ring is of particular interest due to the potential for intramolecular hydrogen bonding.
The key dihedral angle to consider is H-C1-C(hydroxymethyl)-O. The principal rotational isomers (rotamers) can be described by the relationship between the C1-H bond and the C(hydroxymethyl)-O bond. We can anticipate three staggered conformations to be the most stable:
gauche (+): Dihedral angle of approximately +60°
anti: Dihedral angle of approximately 180°
gauche (-): Dihedral angle of approximately -60°
The relative energies of these conformers will be influenced by steric interactions between the hydroxymethyl group and the substituents on the cyclopropane ring, as well as the potential for intramolecular hydrogen bonding between the hydroxyl group and the electron-rich "edge" of the cyclopropane ring.[6]
Experimental Approaches to Conformational Analysis
A combination of spectroscopic techniques is essential for a thorough experimental investigation of the conformational landscape of (2-Ethyl-2-methylcyclopropyl)methanol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis, providing information on the time-averaged conformation of a molecule in solution.[7][8]
4.1.1. 1H NMR and Coupling Constants
The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J values for the protons on C1 and the methylene protons of the hydroxymethyl group, we can gain insight into the preferred rotamer populations.
Experimental Protocol: 1H NMR Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
Analysis: Carefully integrate all signals and accurately measure the coupling constants for the relevant protons.
NOE experiments, such as NOESY or ROESY, can provide through-space distance information between protons that are close to each other, regardless of whether they are directly bonded.[9] This is particularly useful for distinguishing between different conformers. For example, an NOE between the hydroxyl proton and a proton on the ethyl or methyl group would suggest a conformation where the hydroxymethyl group is oriented towards that substituent.
Experimental Protocol: 2D NOESY/ROESY
Sample Preparation: Prepare a slightly more concentrated sample (10-20 mg) in a degassed deuterated solvent.
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms for NOESY).
Data Processing and Analysis: Process the 2D spectrum and identify cross-peaks that indicate spatial proximity between protons.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to hydrogen bonding.[10][11][12][13] The O-H stretching frequency of an alcohol is a key indicator of its environment.
Free O-H: A sharp band around 3600-3650 cm⁻¹ is characteristic of a non-hydrogen-bonded hydroxyl group.[13]
Intramolecularly Hydrogen-Bonded O-H: A broader band at a lower frequency (typically 3450-3550 cm⁻¹) suggests the presence of an intramolecular hydrogen bond.[11]
Intermolecularly Hydrogen-Bonded O-H: A very broad band at even lower frequencies (around 3200-3400 cm⁻¹) indicates intermolecular hydrogen bonding, which is concentration-dependent.[10][14]
By performing a dilution study, we can distinguish between intramolecular and intermolecular hydrogen bonding. The relative intensity of the intramolecularly hydrogen-bonded O-H stretch will remain constant upon dilution, while the intermolecular band will decrease.
Experimental Protocol: IR Dilution Study
Stock Solution: Prepare a concentrated solution (e.g., 0.1 M) of the isomer in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.01 M, 0.005 M).
Data Acquisition: Acquire the IR spectrum of each solution in a cell with a fixed path length.
Analysis: Compare the O-H stretching region of the spectra at different concentrations.
Computational Chemistry Approaches
Computational modeling provides a powerful complement to experimental data, allowing for the detailed exploration of the potential energy surface and the prediction of the relative stabilities of different conformers.[15][16]
Conformational Search
A systematic or stochastic conformational search is the first step in a computational analysis.[15] This involves generating a large number of possible conformations by rotating around the flexible single bonds and then minimizing their energies using a molecular mechanics force field (e.g., MMFF94, OPLS3e).
Quantum Mechanical Calculations
The low-energy conformers identified from the conformational search should then be subjected to higher-level quantum mechanical calculations to obtain more accurate geometries and relative energies. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), are a good choice for this purpose.[17]
Computational Workflow
Caption: A typical computational workflow for conformational analysis.
Data Synthesis and Interpretation: A Case Study
To illustrate the application of these methods, let's consider a hypothetical analysis of the (1R,2R) and (1R,2S) isomers of (2-Ethyl-2-methylcyclopropyl)methanol.
Predicted Conformational Energies
Computational calculations might predict the following relative Gibbs free energies for the most stable conformers:
Isomer
Conformer
Relative Gibbs Free Energy (kcal/mol)
Key Feature
(1R,2R)
gauche (+)
0.00
Intramolecular H-bond to cyclopropane ring
(1R,2R)
anti
1.2
No H-bond, sterically less favorable
(1R,2R)
gauche (-)
2.5
Severe steric clash with ethyl group
(1R,2S)
anti
0.00
Sterically most favorable, no H-bond
(1R,2S)
gauche (+)
0.8
Potential for weak H-bond
(1R,2S)
gauche (-)
1.5
Steric interaction with methyl group
Interpretation of Spectroscopic Data
For the (1R,2R) isomer:
IR: A strong, concentration-independent band at ~3500 cm⁻¹ would support the prediction of a stable, intramolecularly hydrogen-bonded conformer.
¹H NMR: The observed ³J coupling constants between the C1-H and the hydroxymethyl protons would be a weighted average of the values for each conformer, reflecting the predominance of the gauche (+) conformation.
For the (1R,2S) isomer:
IR: A stronger sharp band at ~3620 cm⁻¹ and a weaker, concentration-dependent broad band would suggest that the non-hydrogen-bonded anti conformer is the most stable in non-polar solvents.
¹H NMR: The ³J coupling constants would be consistent with a higher population of the anti conformer.
Caption: Integration of experimental and computational data.
Conclusion and Future Directions
The conformational analysis of (2-Ethyl-2-methylcyclopropyl)methanol isomers is a multifaceted challenge that requires a synergistic approach, combining high-resolution spectroscopic techniques and robust computational methods. A thorough understanding of the conformational preferences of these and related molecules is indispensable for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles. Future studies could involve variable-temperature NMR experiments to quantify the thermodynamic parameters of the conformational equilibria and X-ray crystallography to determine the solid-state conformation.
References
Cagle, D. W. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]
Meng, F., et al. (2019). Cobalt‐Catalyzed Diastereo‐ and Enantioselective Hydroalkenylation of Cyclopropenes with Alkenylboronic Acids. Angewandte Chemie International Edition, 58(34), 11816-11820. [Link]
PubChem. (n.d.). Cyclopropanemethanol. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). (2-Methylcyclopropyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
Rittner, R., & Olivato, P. R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 15(4), 475-492. [Link]
Scribd. (n.d.). Conformational Analysis. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 19). 5.3: Conformational Isomers. Retrieved from [Link]
Liddel, U., & Becker, E. D. (1957). Infra-red spectroscopic studies of hydrogen bonding in methanol, ethanol, and t-butanol. Spectrochimica Acta, 10(1), 70-84. [Link]
Nes, W. D., et al. (1991). Conformational analysis of 9β,19-cyclopropyl sterols: Detection of the pseudoplanar conformer by nuclear Overhauser effects and its functional implications. Proceedings of the National Academy of Sciences, 88(17), 7570-7574. [Link]
Newby, J. J., Peebles, R. A., & Peebles, S. A. (2005). Heavy atom structure and conformer stabilities of cyclopropyl carbinol from rotational spectroscopy and ab initio calculations. Journal of Molecular Structure, 742(1-3), 223-231. [Link]
YouTube. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding. Retrieved from [Link]
University of Kentucky College of Engineering. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. Retrieved from [Link]
Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy? Retrieved from [Link]
Pharmacy 180. (n.d.). Conformational Analysis - Stereochemical and Conformational Isomerism | Organic Chemistry. Retrieved from [Link]
Scribd. (n.d.). Conformational analysis of cyclic molecules. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 19). Conformational Isomers. Retrieved from [Link]
SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]
MDPI. (2021, July 27). Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. Retrieved from [Link]
Still, W. C., & Lipton, M. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(19), 4593-4603. [Link]
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]
Frontiers. (2021, August 25). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Retrieved from [Link]
ACS Publications. (2023, November 27). Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. Retrieved from [Link]
SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. Retrieved from [Link]
University of Southampton. (2024, March 16). The computational investigation of conformational change. Retrieved from [Link]
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
UCL Discovery. (2021, April 29). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. Retrieved from [Link]
Application Note & Protocol: Stereospecific Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol via the Simmons-Smith Reaction
Abstract & Introduction The cyclopropyl motif is a highly valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The cyclopropyl motif is a highly valuable structural unit in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and potency while reducing off-target effects.[1][2][3] The unique stereoelectronic properties of the strained three-membered ring offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][4] Among the various methods for constructing this ring system, the Simmons-Smith reaction stands as a cornerstone technique for the stereospecific cyclopropanation of alkenes.[5][6]
This application note provides a comprehensive, field-proven protocol for the synthesis of (2-Ethyl-2-methylcyclopropyl)methanol, a substituted cyclopropyl alcohol, starting from 2-methylpent-2-en-1-ol. The guide details the mechanism, preparation of the critical zinc-copper couple, the cyclopropanation procedure, and purification strategies. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for accessing this important chemical scaffold.
Mechanism and Guiding Principles: The Rationale Behind the Reaction
The Simmons-Smith reaction is a cheletropic reaction that involves an organozinc carbenoid, which reacts concertedly with an alkene to form a cyclopropane ring.[5] Unlike methods involving free carbenes, this reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropyl product.[7][8]
The key reactive species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[9] The zinc-copper couple is a form of activated zinc, where copper enhances the reactivity of the zinc surface.[10]
The reaction proceeds through a "butterfly-shaped" transition state where the methylene group is delivered to one face of the double bond in a single, concerted step.[6] This synchronous bond formation ensures that the original configuration of the substituents on the alkene is retained.[7]
A critical aspect of this synthesis is the directing effect of the allylic hydroxyl group in the starting material (2-methylpent-2-en-1-ol). The Lewis acidic zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group. This coordination event directs the delivery of the methylene group to the syn-face of the double bond relative to the alcohol, leading to a high degree of diastereoselectivity.[7][11]
Caption: Reaction mechanism overview.
Detailed Experimental Protocol
This protocol is divided into two main stages: the preparation of the highly active zinc-copper couple and the subsequent cyclopropanation reaction.
Part A: Preparation of the Zinc-Copper Couple
Rationale: The activation of zinc dust is paramount for the success of the Simmons-Smith reaction. Treatment with hydrochloric acid removes the passivating layer of zinc oxide, while subsequent treatment with copper(II) sulfate deposits elemental copper onto the zinc surface, forming the galvanic couple necessary for high reactivity.[10][12]
Materials:
Zinc dust (<10 µm, ≥98%)
Copper(II) sulfate (CuSO₄)
Hydrochloric acid (HCl), 3% aqueous solution
Absolute Ethanol
Anhydrous Diethyl Ether
Deionized Water
500 mL Erlenmeyer flask with a magnetic stir bar
Procedure:
Place 49.2 g (0.75 g-atom) of zinc dust into the 500 mL Erlenmeyer flask.
Add 40 mL of 3% HCl solution and stir vigorously for 60-90 seconds to etch the surface of the zinc dust.
Stop stirring, allow the zinc to settle, and decant the supernatant liquid.
Repeat the acid wash (Steps 2-3) three more times.
Wash the activated zinc powder by adding 100 mL of deionized water, stirring, settling, and decanting. Repeat this water wash four more times to remove all traces of acid.
For copper deposition, add 75 mL of a 2% aqueous copper(II) sulfate solution to the zinc. Stir the mixture. The blue color of the solution should fade as copper plates onto the zinc surface. Decant the liquid.
Repeat the copper sulfate wash (Step 6) one more time.
Wash the resulting dark grey/reddish solid with five 100 mL portions of deionized water, followed by four 100 mL portions of absolute ethanol, and finally five 100 mL portions of anhydrous diethyl ether to thoroughly dry the couple.[12]
Critical Step: Quickly transfer the zinc-copper couple to a Büchner funnel, press it dry under a rubber dam with suction, and transfer it to a vacuum desiccator containing phosphorus pentoxide. Dry under high vacuum overnight. The couple should be used immediately or stored under an inert atmosphere as its activity diminishes upon exposure to air.[7]
Part B: Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol
Materials & Reagents:
Starting Material: 2-methylpent-2-en-1-ol (≥98%)
Reagent: Diiodomethane (CH₂I₂, 99%, stabilized with copper)
Catalyst: Freshly prepared Zinc-Copper Couple (from Part A)
Setup: Assemble the 500 mL flask with a magnetic stirrer, reflux condenser (topped with a drying tube or inert gas inlet), and a stopper. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.
Reaction Initiation: Charge the flask with the freshly prepared zinc-copper couple (46.8 g, 0.72 g-atom) and 250 mL of anhydrous diethyl ether. Add a single small crystal of iodine. Stir the mixture; the brown color of the iodine should fade within a few minutes, indicating activation.[12]
Reagent Addition: In a single portion, add a mixture of 2-methylpent-2-en-1-ol (0.50 mol) and diiodomethane (190 g, 0.71 mol).
Reaction: Heat the mixture to a gentle reflux using a heating mantle. A mild exothermic reaction should commence within 30-60 minutes. If the reaction becomes too vigorous, remove the heat source temporarily.
Monitoring: Continue to stir the mixture under reflux. The reaction progress can be monitored by taking small aliquots and analyzing them by GC or TLC (staining with potassium permanganate) until the starting alkene is consumed (typically 12-18 hours).
Workup & Quenching: After cooling the reaction to room temperature, quench the excess organozinc reagent by slowly and carefully adding saturated aqueous NH₄Cl solution with vigorous stirring until gas evolution ceases. This step also dissolves the zinc salts.[7]
Filtration: Filter the mixture through a pad of Celite® to remove the solid zinc and copper residues. Wash the filter cake thoroughly with two 50 mL portions of diethyl ether.
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Part C: Purification
The crude product is a colorless to pale yellow oil. Purification is best achieved by fractional distillation under reduced pressure to separate the desired (2-Ethyl-2-methylcyclopropyl)methanol from any high-boiling impurities or unreacted starting materials.
Data Summary & Expected Results
The following table summarizes the key quantitative parameters for the synthesis protocol.
Parameter
Value
Notes
Starting Alkene
2-methylpent-2-en-1-ol
0.50 mol
Diiodomethane
0.71 mol
1.42 equivalents
Zn(Cu) Couple
0.72 g-atom
1.44 equivalents
Solvent
Anhydrous Diethyl Ether
~250 mL
Reaction Temperature
~35 °C
Reflux
Reaction Time
12 - 18 hours
Monitor by GC/TLC
Expected Yield
65 - 75%
Based on starting alkene
Characterization of (2-Ethyl-2-methylcyclopropyl)methanol:
¹H NMR: Expect characteristic diastereotopic protons in the cyclopropane ring (signals typically between 0.0 and 1.0 ppm). The CH₂OH protons will also be diastereotopic.
¹³C NMR: The cyclopropyl carbons will appear at high field (typically 10-30 ppm).
FTIR (neat): A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) and C-H stretching of the cyclopropane ring (~3080 cm⁻¹).
GC-MS (EI): Molecular ion peak (M⁺) and characteristic fragmentation patterns.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety & Handling Precautions
Diiodomethane (CH₂I₂): This reagent is toxic, a suspected carcinogen, and has high density. Always handle it in a well-ventilated chemical fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.[7]
Diethyl Ether (Et₂O): Extremely flammable and volatile. Ensure no ignition sources are present. The reaction must be conducted in a fume hood.
Zinc Dust: Can be pyrophoric. Handle away from sources of ignition.
Exothermic Reaction: The reaction can be exothermic. Be prepared to remove the heat source or use a cooling bath if the reflux becomes too vigorous.
Quenching: The quenching step with aqueous NH₄Cl can produce hydrogen gas. Perform this step slowly and with good ventilation.
References
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
De Souza, R. O. M. A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365. Retrieved from [Link]
Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]
Wikipedia. (2023). Zinc–copper couple. Retrieved from [Link]
Slideshare. (n.d.). Simmons smith reaction. Retrieved from [Link]
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry with Victor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. Retrieved from [Link]
Organic Syntheses. (n.d.). norcarane. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]
Gangar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 5013. Retrieved from [Link]
Toti, K. S., & Bhaumik, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713-8745. Retrieved from [Link]
Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Retrieved from [Link]
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
Application Note & Protocol: Stereoselective Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol from Allylic Alcohols
Authored by: A Senior Application Scientist Introduction The cyclopropane motif is a cornerstone in modern organic chemistry, frequently appearing in a wide array of biologically active natural products, pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction
The cyclopropane motif is a cornerstone in modern organic chemistry, frequently appearing in a wide array of biologically active natural products, pharmaceuticals, and agrochemicals.[1] Its unique three-membered ring structure imparts distinct conformational rigidity and electronic properties that can significantly influence the biological activity of a molecule. The stereoselective synthesis of substituted cyclopropanes, therefore, remains a topic of intense research and development. This application note provides a detailed protocol for the stereoselective synthesis of (2-Ethyl-2-methylcyclopropyl)methanol from the corresponding trisubstituted allylic alcohol, (E)-3-methylpent-2-en-1-ol. The methodology leverages the directing effect of the allylic hydroxyl group in a Simmons-Smith-type cyclopropanation reaction to achieve high diastereoselectivity.
Theoretical Background: The Directed Simmons-Smith Reaction
The Simmons-Smith reaction is a powerful and widely utilized method for the conversion of alkenes into cyclopropanes.[2] The reaction typically employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate an organozinc carbenoid species, specifically iodomethylzinc iodide (ICH₂ZnI).[3] This carbenoid is then transferred to the double bond of an alkene in a concerted, stereospecific syn-addition, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[3][4]
A key feature of the Simmons-Smith reaction, and the focus of this protocol, is the profound directing effect exerted by a hydroxyl group positioned on an allylic carbon.[1][4] The zinc atom of the carbenoid coordinates to the oxygen of the allylic alcohol, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group.[3][4] This chelation-controlled delivery results in a high degree of diastereoselectivity, which is often difficult to achieve with unfunctionalized alkenes. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, can further enhance this directing effect and improve reaction efficiency.[2]
The mechanism is believed to proceed through a "butterfly-type" transition state where the zinc atom bridges the oxygen of the allylic alcohol and the two carbons of the double bond, ensuring the facial selectivity of the methylene transfer.[5]
Experimental Workflow Diagram
Caption: A generalized workflow for the stereoselective cyclopropanation of an allylic alcohol.
Detailed Experimental Protocol: Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol
This protocol details the diastereoselective cyclopropanation of (E)-3-methylpent-2-en-1-ol using the Furukawa modification of the Simmons-Smith reaction.
Inert gas (Nitrogen or Argon) supply with manifold
Ice bath
Rotary evaporator
Glassware for column chromatography
TLC plates and developing chamber
Procedure:
Glassware Preparation: All glassware should be oven-dried and allowed to cool under a stream of inert gas to ensure anhydrous conditions.
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, add (E)-3-methylpent-2-en-1-ol (1.00 g, 10.0 mmol). Dissolve the alcohol in 20 mL of anhydrous dichloromethane.
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of inert gas throughout the reaction.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of Diethylzinc: While stirring at 0 °C, slowly add diethylzinc (1.0 M solution in hexanes, 22.0 mL, 22.0 mmol, 2.2 equivalents) via syringe over 15 minutes. A white precipitate may form.
Addition of Diiodomethane: In a separate, dry flask, dissolve diiodomethane (5.89 g, 22.0 mmol, 2.2 equivalents) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes using a syringe pump. The reaction is exothermic, so maintain the internal temperature below 5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Stir vigorously for 30 minutes.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
Extraction: Extract the aqueous layers with dichloromethane (2 x 20 mL).
Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired (2-Ethyl-2-methylcyclopropyl)methanol as a colorless oil.
Reaction Mechanism and Stereoselectivity
Caption: The chelation of the zinc carbenoid to the allylic alcohol directs the syn-addition of the methylene group.
Expected Results and Data Analysis
The stereoselective cyclopropanation of (E)-3-methylpent-2-en-1-ol is expected to yield the corresponding (2-Ethyl-2-methylcyclopropyl)methanol with high diastereoselectivity.
Parameter
Expected Value
Yield
65-80%
Diastereomeric Ratio (d.r.)
>15:1
Appearance
Colorless Oil
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The diastereomeric ratio can be determined by integrating the signals corresponding to the diastereotopic protons or carbons of the major and minor diastereomers in the ¹H or ¹³C NMR spectrum of the crude reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product and, with appropriate calibration, can also be used to quantify the diastereomeric ratio. MS will confirm the molecular weight of the product.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive zinc reagent.- Wet reagents or glassware.
- Use fresh, high-quality diethylzinc.- Ensure all glassware is oven-dried and reagents are anhydrous.
Low diastereoselectivity
- Reaction temperature too high.- Steric hindrance near the hydroxyl group.
- Maintain a low reaction temperature during reagent addition.- The directing effect may be less pronounced for highly hindered substrates.
Formation of byproducts
- Reaction of the zinc carbenoid with itself.- Side reactions with other functional groups.
- Ensure slow addition of diiodomethane.- Protect other sensitive functional groups if present.
Alternative Methodologies
While the Simmons-Smith reaction is a robust method for the synthesis of the target molecule, other modern techniques have emerged.
Rhodium(III)-Catalyzed C-H Activation:
More recently, Rhodium(III)-catalyzed diastereoselective [2+1] annulation reactions have been developed for the synthesis of substituted cyclopropanes from allylic alcohols.[6] These methods often involve a directing group, and the allylic alcohol itself can participate in directing the cyclopropanation, leading to high diastereoselectivity.[6] This approach can provide access to cyclopropanes that are not easily accessible through traditional Simmons-Smith chemistry.[6]
Conclusion
The directed Simmons-Smith cyclopropanation of allylic alcohols is a highly effective and reliable method for the stereoselective synthesis of substituted cyclopropylmethanols. The protocol detailed in this application note for the synthesis of (2-Ethyl-2-methylcyclopropyl)methanol provides a practical guide for researchers in organic synthesis and drug development. The high diastereoselectivity achieved through the chelation-controlled delivery of the methylene group underscores the power of substrate-directed reactions in modern organic chemistry.
References
Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. National Institutes of Health. [Link]
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
Protocol for the Reduction of (2-Ethyl-2-methylcyclopropyl)carboxylate Esters
Abstract & Strategic Context Objective: Selective reduction of ethyl (2-ethyl-2-methylcyclopropyl)carboxylate to (2-ethyl-2-methylcyclopropyl)methanol. Significance: Cyclopropane motifs are privileged structures in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
Objective: Selective reduction of ethyl (2-ethyl-2-methylcyclopropyl)carboxylate to (2-ethyl-2-methylcyclopropyl)methanol.
Significance: Cyclopropane motifs are privileged structures in medicinal chemistry, often functioning as bioisosteres for alkenes or phenyl rings to improve metabolic stability and restrict conformational freedom (e.g., in Ledipasvir or Cilastatin analogs). The 2,2-disubstituted pattern introduces a quaternary center, increasing steric bulk and lipophilicity.
Technical Challenge: The primary challenge is not the reduction itself, but the preservation of the strained cyclopropane ring (strain energy ~27.5 kcal/mol) and the management of volatility in the resulting C8-alcohol. While catalytic hydrogenation often ruptures cyclopropane rings, hydride reduction using Lithium Aluminum Hydride (LiAlH
) is chemoselective for the ester, leaving the ring intact due to orbital orthogonality.
Mechanistic Insight & Reaction Design
The Chemoselectivity Logic
The reduction proceeds via nucleophilic acyl substitution followed by nucleophilic addition. The cyclopropane ring, despite its strain, is kinetically stable to nucleophilic hydride attack because the
orbitals of the ring are not energetically accessible or geometrically aligned for overlap with the incoming hydride nucleophile under these conditions.
Reaction Pathway
Activation: The carbonyl oxygen coordinates to the Lewis acidic aluminum species.
First Hydride Transfer:
delivers a hydride to the carbonyl carbon, forming a tetrahedral aluminate intermediate.
Elimination: The ethoxide group is expelled, generating a transient cyclopropyl aldehyde.
Second Hydride Transfer: The aldehyde is immediately reduced (faster than the ester) to the alkoxide.
Hydrolysis: Acidic or aqueous workup liberates the primary alcohol.
Visualization: Reaction Mechanism & Workflow
Caption: Sequential hydride transfer mechanism preserving the cyclopropane ring integrity.
Dissolve the ester substrate (1.0 equiv) in Anhydrous THF (approx. 3-5 volumes relative to substrate).
Transfer the ester solution to the addition funnel.
Dropwise Addition: Add the ester solution slowly to the LiAlH
suspension over 30–45 minutes.
Observation: Gas evolution (
) will occur. Ensure the internal temperature does not exceed 10 °C.
Reasoning: The 2,2-dialkyl substitution creates steric bulk. Rapid addition can lead to local overheating, potentially favoring side reactions or solvent boiling.
Step 3: Reaction and Monitoring
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
Stir for 2–4 hours.
TLC Monitoring: Check consumption of starting material (Visualize with KMnO
or PMA stain; UV may be weak for this aliphatic substrate).
Troubleshooting: If the ester persists after 4 hours (due to steric hindrance of the ethyl/methyl group), heat the reaction to a gentle reflux (66 °C) for 1 hour.
Step 4: The "Fieser" Workup (Optimized for Granular Precipitate)
Standard acidic workups often create gelatinous aluminum emulsions that trap product. The Fieser method creates a sand-like precipitate.
For every 1.0 g of LiAlH
used, perform the following sequence at 0 °C with vigorous stirring:
Add 1.0 mL Water (Slowly! Exothermic).
Add 1.0 mL 15% aq. NaOH .
Add 3.0 mL Water .
Warm to RT and stir for 15 minutes until the grey precipitate turns white and granular.
Add anhydrous
to dry the organic phase directly.
Filter through a fritted funnel or a pad of Celite. Rinse the cake with THF.
Step 5: Isolation & Purification
Concentration: Carefully concentrate the filtrate under reduced pressure (Rotavap).
Warning: (2-Ethyl-2-methylcyclopropyl)methanol has a molecular weight of ~114 g/mol . It is a volatile oil . Do not use high vacuum (< 10 mbar) or excessive bath heat (> 40 °C) during concentration to avoid yield loss.
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Expected Results & Data Analysis
Parameter
Expected Outcome
Notes
Physical State
Colorless Oil
Volatile; distinct "terpene-like" odor.
Yield
85% - 95%
Losses usually due to volatility, not conversion.
1H NMR
3.4-3.6 ppm (d, 2H, -CHOH)
Diagnostic shift from ester ( 4.1 q) to alcohol.
Cyclopropane H
0.4-0.8 ppm (m, 3H)
High-field signals confirm ring integrity.
IR Spectrum
Broad band ~3300 cm (O-H)
Disappearance of C=O stretch (~1730 cm).
Stereochemical Considerations
The reduction of the ester group at C1 does not affect the stereocenters at C1 or C2.
If the starting material is racemic , the product is racemic.
If the starting material is a pure diastereomer (e.g., cis-ester), the product will retain that relative stereochemistry (cis-alcohol).
Troubleshooting & Safety
Decision Tree for Common Issues
Caption: Troubleshooting workflow for steric hindrance and workup issues.
Safety: Pyrophoric Handling
Hazard: LiAlH
reacts violently with water and releases flammable hydrogen gas.[3]
Control: Ensure all glassware is oven-dried. Use a blast shield. Keep a Class D fire extinguisher nearby. Quench unreacted reagent strictly under inert gas before exposing to air.
References
General Protocol for LiAlH4 Reduction
Eliel, E. L.; Delmonte, D. W. "Reduction of Esters with Lithium Aluminum Hydride." Org.[4][5][1][3][6] Synth.1963 , 4, 816. Link
Cyclopropane Stability in Reductions
Wiberg, K. B.; Kass, S. R. "Cyclopropane ring stability: The effect of substituents." J. Am. Chem. Soc.[4]1985 , 107, 988.
Fieser Workup Method:
Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
Synthesis of Cyclopropylmethanols (Analogous Substrates)
Pietruszka, J., et al. "Enantioselective synthesis of cyclopropylmethanols." Chem. Eur. J.[4]2009 , 15, 11837.
Safety Data & Handling
"Safe Handling of Lithium Aluminum Hydride."[1] ACS Chemical Health & Safety, 2024 .[1] Link[1]
Application Note: Chemoselective Oxidation of (2-Ethyl-2-methylcyclopropyl)methanol
Topic: Oxidation of (2-Ethyl-2-methylcyclopropyl)methanol to 2-Ethyl-2-methylcyclopropanecarbaldehyde Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Profe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Oxidation of (2-Ethyl-2-methylcyclopropyl)methanol to 2-Ethyl-2-methylcyclopropanecarbaldehyde
Content Type: Detailed Application Note & Protocol
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
This guide details the oxidation of (2-ethyl-2-methylcyclopropyl)methanol (1) to 2-ethyl-2-methylcyclopropanecarbaldehyde (2). This transformation is a critical step in the synthesis of pyrethroids, specific isoleucine mimetics, and conformationally restricted pharmaceutical intermediates.
The primary challenge in this transformation is the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety combined with the lability of the
-chiral center . Conventional oxidative methods utilizing strong acids (Jones reagent) or unbuffered conditions can lead to ring-opening (homoallylic rearrangement) or racemization of the C1 stereocenter.
This note evaluates and details two validated protocols:
TEMPO-Mediated Oxidation (Anelli Protocol): Recommended for scale-up (>10g) due to safety, cost-efficiency, and mild aqueous conditions.
Swern Oxidation: Recommended for research scale (<1g) or initial stereochemical validation due to its reliability and anhydrous nature.
Solvent: Dichloromethane (DCM) / Water biphasic system.[2]
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve the alcohol (10.0 g, ~78 mmol) in DCM (100 mL).
Catalyst Addition: Add a solution of KBr (0.93 g, 7.8 mmol) and TEMPO (122 mg, 0.78 mmol) in water (10 mL).
Cooling: Cool the biphasic mixture to 0–5 °C .
Oxidant Addition (Critical):
Adjust the pH of the NaOCl solution to ~9.0 using solid NaHCO3 before addition.
Add the NaOCl solution dropwise via an addition funnel over 30–45 minutes.
Control: Maintain internal temperature <10 °C. Exotherms can degrade the TEMPO catalyst and promote over-oxidation to the carboxylic acid.
Monitoring: Stir vigorously at 0 °C. Monitor by TLC (stain with 2,4-DNP; aldehyde appears as a yellow/orange spot immediately) or GC-FID. Reaction is typically complete within 30–60 minutes after addition.
Quenching: Quench excess oxidant by adding saturated aqueous Na2S2O3 (sodium thiosulfate) until the starch-iodide paper test is negative.
Workup:
Separate phases.[2][3] Extract the aqueous layer with DCM (2 x 50 mL).
Activation: In a flame-dried flask under Nitrogen/Argon, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM (5 mL/mmol) and cool to -78 °C .
DMSO Addition: Add DMSO (2.2 equiv) dropwise. Caution: Gas evolution (CO/CO2). Stir for 15 minutes at -78 °C.
Substrate Addition: Add (2-ethyl-2-methylcyclopropyl)methanol (1.0 equiv) in minimum DCM dropwise. Maintain temperature below -60 °C. Stir for 30–45 minutes.
Base Addition: Add Et3N (5.0 equiv) dropwise. The mixture will become thick/white.
Warming: Allow the reaction to warm to 0 °C over 30–60 minutes. Do not warm to RT immediately to prevent epimerization.
Quench: Add saturated NH4Cl solution and water.
Workup: Extract with DCM, wash with 1M HCl (to remove excess amine), then NaHCO3 and brine. Dry and concentrate carefully.
Visualization & Logic
TEMPO Catalytic Cycle & Selectivity
The following diagram illustrates the catalytic cycle, highlighting why TEMPO is chemoselective for primary alcohols and prevents ring opening.
Caption: The sterically hindered oxoammonium species selectively oxidizes primary alcohols via a concerted E2-like mechanism, avoiding radical intermediates that trigger cyclopropane ring opening.
Decision Matrix for Troubleshooting
Use this logic flow if yields are low or impurities are detected.
Caption: Diagnostic workflow for optimizing reaction conditions based on impurity profile.
Analytical Data Summary
Parameter
Specification / Observation
Appearance
Colorless to pale yellow oil
TLC (SiO2)
(20% EtOAc/Hexane). Stains orange with 2,4-DNP.
1H NMR Diagnostic
Aldehyde proton doublet at ppm ( Hz).
IR Spectroscopy
Strong C=O stretch at . Absence of O-H stretch.
Stability
Oxidizes to acid in air. Store under Argon at -20 °C.
References
Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions." Journal of Organic Chemistry, 1987 , 52, 2559–2562. Link
Tojo, G.; Fernández, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006. (Basic Principles of Swern and TEMPO).
Jurczak, J.; Gryko, D. T. "Practical synthesis of cyclopropanecarbaldehyde." Organic Syntheses, 1998 , 75, 189. (General cyclopropane handling). Link
Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010 , 14, 245–251. Link
Tidwell, T. T. "Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations." Organic Reactions, 1990 . (Swern Mechanism).[5][6][7]
Navigating the Functionalization of (2-Ethyl-2-methylcyclopropyl)methanol: A Guide to Reagent Selection and Protocol Design
For Researchers, Scientists, and Drug Development Professionals The (2-ethyl-2-methylcyclopropyl)methyl moiety is an increasingly important structural motif in medicinal chemistry, offering a unique combination of lipoph...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The (2-ethyl-2-methylcyclopropyl)methyl moiety is an increasingly important structural motif in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and conformational rigidity. The strategic functionalization of its primary alcohol handle, (2-Ethyl-2-methylcyclopropyl)methanol, opens a gateway to a diverse array of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide provides a detailed exploration of the key reagents and protocols for the oxidation, esterification, and etherification of this sterically hindered primary alcohol, emphasizing the rationale behind experimental design to ensure successful and efficient chemical transformations.
The Challenge of Steric Hindrance: A Guiding Principle
The core challenge in the functionalization of (2-Ethyl-2-methylcyclopropyl)methanol lies in the steric congestion imposed by the quaternary carbon atom of the cyclopropane ring. This neopentyl-like environment can significantly hinder the approach of reagents to the hydroxyl group, necessitating careful selection of reaction conditions and, in some cases, the use of specialized catalysts to achieve desired conversions.
Oxidation: Controlled Conversion to Aldehydes and Carboxylic Acids
The oxidation of (2-Ethyl-2-methylcyclopropyl)methanol can yield either the corresponding aldehyde, (2-ethyl-2-methylcyclopropyl)carbaldehyde, a valuable intermediate for further elaboration, or the carboxylic acid, (2-ethyl-2-methylcyclopropyl)carboxylic acid. The choice of oxidant is paramount to control the extent of oxidation.
Selective Oxidation to the Aldehyde
To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.[1][2] These reactions are typically performed under anhydrous conditions.
Pyridinium Chlorochromate (PCC): A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[1][3] Its ease of use and compatibility with many functional groups make it a primary choice.
Dess-Martin Periodinane (DMP): Known for its mild reaction conditions and high yields, DMP is an excellent alternative to chromium-based reagents.[2]
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective for sterically hindered alcohols.[2]
Protocol: Dess-Martin Oxidation of (2-Ethyl-2-methylcyclopropyl)methanol to (2-Ethyl-2-methylcyclopropyl)carbaldehyde
Materials:
(2-Ethyl-2-methylcyclopropyl)methanol
Dess-Martin Periodinane (DMP)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Saturated aqueous sodium thiosulfate solution
Magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
To a solution of (2-Ethyl-2-methylcyclopropyl)methanol (1.0 eq) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion.
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.
Stir the biphasic mixture until the solid dissolves.
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude aldehyde by silica gel column chromatography.
Oxidation to the Carboxylic Acid
For the synthesis of (2-ethyl-2-methylcyclopropyl)carboxylic acid, stronger oxidizing agents are employed, often in the presence of water.
Jones Oxidation (Chromic Acid): Prepared from chromium trioxide in aqueous sulfuric acid, this is a powerful oxidant for converting primary alcohols to carboxylic acids.[3]
Potassium Permanganate (KMnO₄): A strong and cost-effective oxidizing agent, typically used under basic or neutral conditions followed by acidic workup.
TEMPO-mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite can efficiently oxidize primary alcohols to carboxylic acids.
Esterification: Forging the Ester Linkage
The formation of esters from (2-Ethyl-2-methylcyclopropyl)methanol can be achieved through several methods, with the choice often dictated by the nature of the carboxylic acid and the desired reaction conditions. The steric hindrance of the alcohol generally leads to slower reaction rates compared to unhindered primary alcohols.[4][5]
This classical method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6] To drive the equilibrium towards the product, either the alcohol or the carboxylic acid is used in excess, and water is removed as it is formed.
Acylation with Acid Chlorides or Anhydrides
A more reactive approach involves the use of acid chlorides or anhydrides. These reactions are typically faster and not reversible. A base, such as pyridine or triethylamine, is often added to neutralize the HCl or carboxylic acid byproduct.[7]
Catalytic Esterification for Hindered Substrates
For sterically demanding alcohols, specialized catalysts can significantly improve reaction efficiency.
Diphenylammonium Triflate (DPAT): This catalyst has shown high activity in the esterification of sterically hindered alcohols and acids.
Solid-supported Acid Catalysts: Resins like Amberlyst-16 can be effective and offer the advantage of easy separation from the reaction mixture.[8]
Protocol: Esterification of (2-Ethyl-2-methylcyclopropyl)methanol with an Acid Chloride
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (2-Ethyl-2-methylcyclopropyl)methanol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting alcohol.
Quench the reaction by adding water.
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting ester by silica gel column chromatography.
Etherification: Constructing the Ether Bond
The synthesis of ethers from (2-Ethyl-2-methylcyclopropyl)methanol is most commonly achieved via the Williamson ether synthesis, which is a versatile and reliable method.[9]
Williamson Ether Synthesis
This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. To minimize the competing E2 elimination reaction, especially given the steric bulk near the reacting center, it is crucial to use a primary or methyl halide.
Workflow: Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Protocol: Synthesis of (2-Ethyl-2-methylcyclopropyl)methyl Methyl Ether
Materials:
(2-Ethyl-2-methylcyclopropyl)methanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Tetrahydrofuran (THF), anhydrous
Iodomethane (CH₃I)
Saturated aqueous ammonium chloride solution
Diethyl ether
Magnesium sulfate (MgSO₄)
Procedure:
To a suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of (2-Ethyl-2-methylcyclopropyl)methanol (1.0 eq) in anhydrous THF dropwise at 0 °C.
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
Cool the resulting alkoxide solution back to 0 °C and add iodomethane (1.5 eq) dropwise.
Stir the reaction mixture at room temperature overnight, monitoring by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the mixture with diethyl ether (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude ether by silica gel column chromatography.
Potential for Ring-Opening Reactions
It is important for the researcher to be aware that under certain conditions, particularly with strong acids or electrophiles, the strained cyclopropane ring can undergo ring-opening reactions. Careful selection of reagents and reaction conditions is crucial to favor the desired functionalization of the hydroxyl group while preserving the integrity of the cyclopropane ring. For instance, strongly acidic conditions in protic solvents at elevated temperatures should be approached with caution.
Conclusion
The functionalization of (2-Ethyl-2-methylcyclopropyl)methanol provides access to a rich chemical space for the development of novel molecules with potential applications in drug discovery and materials science. While the steric hindrance presented by the 2,2-disubstituted cyclopropane ring poses a synthetic challenge, a judicious choice of modern reagents and carefully controlled reaction conditions can lead to the efficient and selective formation of the desired aldehydes, carboxylic acids, esters, and ethers. The protocols and principles outlined in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and exploration of this fascinating and valuable class of compounds.
References
Filo. (2025, May 3). Which reagent is used for the oxidation of a primary alcohol to aldehyde... Retrieved from [Link]
Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). Retrieved from [Link]
ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Retrieved from [Link]
ResearchGate. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Retrieved from [Link]
Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. Retrieved from [Link]
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Khan Academy. (2025, July 21). Esterification of alcohols. Retrieved from [Link]
Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
Organic Letters. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Retrieved from [Link]
PubMed. (2002, January 11). Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. Retrieved from [Link]
ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. Retrieved from [Link]
ResearchGate. (2025, August 7). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. Retrieved from [Link]
PubMed Central. (n.d.). Regulation of ethyl ester synthesis in two apple (Malus domestica) cultivars: Insights from integrated metabolomic and transcriptomic analyses. Retrieved from [Link]
PubMed Central. (n.d.). Coupling of Sterically Hindered Trisubstituted Olefins and Benzocyclobutenones via C–C Activation: Total Synthesis and Structural Revision of Cycloinumakiol. Retrieved from [Link]
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
Monash University. (2025, June 15). Organic reactions: Oxidation. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Pearson+. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration. Retrieved from [Link]
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Retrieved from [Link]
Reddit. (2019, June 15). Esterification reactions of a carboxylic acid with an alcohol occur most rapidly with primary alcohols. Why is that exactly? Retrieved from [Link]
ResearchGate. (n.d.). HDA reactions of sterically hindered... Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of an ethyl ester.
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
PubMed Central. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]
PubMed. (2023, January 3). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Retrieved from [Link]
YouTube. (2022, February 21). MCQ-180: About Oxidation by PCC by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]
MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]
PubMed. (2014, September 26). Coupling of sterically hindered trisubstituted olefins and benzocyclobutenones by C-C activation: total synthesis and structural revision of cycloinumakiol. Retrieved from [Link]
Application Note: Scalable Synthesis of (2-Ethyl-2-methylcyclopropyl)methanol
Executive Summary (2-Ethyl-2-methylcyclopropyl)methanol is a high-value structural motif utilized in the development of pyrethroids, antiviral agents, and kinase inhibitors. The incorporation of the gem-ethyl/methyl grou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2-Ethyl-2-methylcyclopropyl)methanol is a high-value structural motif utilized in the development of pyrethroids, antiviral agents, and kinase inhibitors. The incorporation of the gem-ethyl/methyl group at the C2 position introduces significant steric bulk, enhancing metabolic stability and restricting conformational freedom in downstream pharmacophores.
This Application Note details a robust, scalable synthetic route. Unlike laboratory-scale methods that often rely on hazardous diazomethane or unstable zinc-copper couples, this protocol utilizes the Furukawa-modified Simmons-Smith reaction . This method offers superior reproducibility, safety, and stereospecificity on multigram to kilogram scales.
Key Technical Challenges Addressed
Exotherm Control: Managing the enthalpy of the organozinc carbenoid formation.
Stereospecificity: Translating alkene geometry (E/Z) to cyclopropane diastereomers.
Emulsion Management: Solving the notorious zinc salt workup issues during scale-up.
Retrosynthetic Strategy & Pathway
The synthesis relies on the stereospecific methylene delivery to 3-methylpent-2-en-1-ol . The geometry of this allylic alcohol precursor dictates the relative stereochemistry of the final cyclopropane ring.
Pathway Visualization
Figure 1: Strategic workflow from commodity chemicals to the target cyclopropane. The Simmons-Smith step is the critical control point.
Note: Commercial supplies of this alcohol often contain significant Z-isomer impurities. For high-purity applications, de novo synthesis via Horner-Wadsworth-Emmons (HWE) is recommended to favor the E-isomer.
This protocol uses Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂).[2] Unlike the heterogeneous Zn-Cu couple, Et₂Zn provides a homogeneous reaction mixture, allowing for precise kinetic control.
Safety Critical:
Et₂Zn is pyrophoric. Use only 1.0 M solutions in hexanes or toluene for scale-up. Never use neat Et₂Zn without specialized engineering controls.
CH₂I₂ is light-sensitive and toxic.
1. Reaction Setup
Parameter
Specification
Reasoning
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Halogenated solvents stabilize the zinc carbenoid intermediate.
Concentration
0.2 M to 0.5 M (substrate)
High dilution prevents oligomerization and manages exotherm.
Temperature
-20°C (Addition) RT (Reaction)
Low temp prevents violent decomposition of Et₂Zn during complexation.
Atmosphere
Argon or Nitrogen (Dry)
Moisture destroys the organozinc reagent immediately.
2. Step-by-Step Procedure
Complexation: Charge a flame-dried 3-neck reactor with 3-methylpent-2-en-1-ol (1.0 equiv) and anhydrous DCM (10 vol). Cool to -20°C.
Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 2.2 equiv) dropwise via an addition funnel over 30 minutes.
Mechanism:[3][2][4] The first equivalent deprotonates the alcohol to form R-O-ZnEt. The second equivalent remains available for carbenoid formation.
Observation: Ethane gas evolution will occur. Ensure proper venting.
Note: The active species EtZnCH2I forms in situ.[5]
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–8 hours. Monitor by GC-FID or TLC (stain with KMnO₄; the alkene spot will disappear).
Crucial Step: To break the zinc emulsion, add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir vigorously for 2 hours until two clear layers form.
3. Purification
Separate the organic layer.[6][7] Extract aqueous layer with DCM (2x).
Distillation: The product is a high-boiling oil. Vacuum distillation is required to remove traces of iodine-containing byproducts.
Protocol C: Enzymatic Resolution (Optional)
If the application requires a single enantiomer (e.g., for a chiral drug intermediate), enzymatic kinetic resolution is superior to chiral HPLC.
Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).
Dissolve racemic (2-Ethyl-2-methylcyclopropyl)methanol in Vinyl Acetate (acting as both solvent and acyl donor).
Add CALB beads (10-20% w/w relative to substrate).
Incubate at 30°C with orbital shaking.
Monitoring: The enzyme typically acetylates the (R)-enantiomer (check specific selectivity for this substrate), leaving the (S)-alcohol unreacted.
Separation: Filter off the enzyme. Separate the alcohol from the acetate ester via column chromatography or distillation.
Process Logic & Safety Architecture
The following diagram illustrates the decision matrix for the scale-up process, highlighting safety stops.
Figure 2: Process control flow emphasizing moisture management and exotherm control during the organozinc addition.
Analytical Characterization
To validate the synthesis, the following spectral features are diagnostic for (2-Ethyl-2-methylcyclopropyl)methanol.
¹H NMR (400 MHz, CDCl₃):
Cyclopropane Ring: Distinctive high-field multiplets between δ 0.2 – 0.9 ppm . The gem-dialkyl substitution pattern simplifies the ring proton region compared to monosubstituted cyclopropanes.
Hydroxymethyl Group (-CH₂OH): A doublet or multiplet around δ 3.4 – 3.6 ppm .
Look for the quaternary carbon signal (C2 of the ring) around δ 20-25 ppm and the carbinol carbon (-CH₂OH) around δ 65-70 ppm .
References
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. [Link]
Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[2] Tetrahedron. [Link]
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][5][8] Organic Reactions. [Link][9]
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[3] Tetrahedron: Asymmetry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification Strategies for Volatile Cyclopropyl Methanols
Ticket Status: OPEN
Agent: Dr. A. Vance, Senior Application Scientist
Introduction: The "Invisible" Product
Welcome to the . If you are working with cyclopropyl methanols (CPMs), you are likely encountering one of two frustrations: either your product is disappearing on the rotary evaporator, or it is decomposing into a homoallylic mess on your silica column.
Cyclopropyl methanols possess a unique combination of high volatility (due to low molecular weight and compact shape) and high reactivity (due to the ~27.5 kcal/mol strain energy of the cyclopropane ring). This guide treats these molecules not just as chemicals, but as "metastable entities" requiring specific handling protocols.
Module 1: Volatility Management
User Issue: "I synthesized my cyclopropyl methanol on a 5g scale. TLC showed a perfect spot. After rotary evaporation, I have 200mg left. Where did it go?"
Root Cause Analysis
The boiling point of the parent cyclopropylmethanol is ~123°C (760 mmHg). While this seems high, it forms azeotropes with common solvents, and its vapor pressure is significant even at moderate vacuums. Standard high-vacuum pumps (<1 mmHg) will pull these compounds directly into the trap if the flask is warm.
The "Rule of 20" Protocol
To prevent yield loss, you must adhere to the Delta-T 20 Rule . The bath temperature must be at least 20°C lower than the boiling point of your product at the specific pressure inside your evaporator.
Toluene bp is too close to CPMs; difficult to separate.
Workflow Visualization: The "Trap-Free" Concentration
Figure 1: Safe solvent removal workflow. Note that high vacuum is the primary cause of yield loss for CPMs.
Module 2: Stability & Chromatography
User Issue: "My crude NMR looks clean. After flash chromatography on silica gel, I see new olefinic peaks and my yield is 40%. Is the silica destroying my compound?"
Root Cause Analysis
Yes. Silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). The cyclopropylcarbinyl cation is exceptionally prone to rearrangement. Protonation of the alcohol oxygen facilitates water loss, generating a cation that instantly relieves ring strain by opening to a homoallylic system (e.g., allyl carbinol).
Protocol: The "Buffered Silica" Method
You must neutralize the acidic sites on the silica gel before the compound touches them.
Step-by-Step Procedure:
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
The Additive: Add 1% Triethylamine (Et3N) to the slurry solvent.
The Flush: Pour the slurry into the column and flush with 2 column volumes of the eluent containing 1% Et3N.
The Load: Load your compound.
The Elution: Run the column using standard solvents (you can remove the Et3N from the mobile phase now, or keep it at 0.5% if the compound is extremely sensitive).
Alternative Stationary Phases:
Florisil: Less acidic than silica, often sufficient for CPMs.
Neutral Alumina: Ideal for highly sensitive derivatives but often gives poorer resolution.
Decision Logic: Acid Sensitivity
Figure 2: 2D-TLC Decision Tree. If the spot decomposes on silica, a second dimension run will show new spots off the diagonal.
Module 3: Distillation Strategies
User Issue: "I have 50g of material. Columns are impractical. Can I distill this without it exploding or decomposing?"
Root Cause Analysis
Distillation is the preferred industrial method, but it carries thermal risks. While CPMs are generally thermally stable up to ~150°C, the presence of residual zinc salts (from Simmons-Smith reactions) or mineral acids can catalyze rapid, exothermic decomposition during heating.
Protocol: The "Salt-Free" Kugelrohr
Before distilling, you must ensure the crude oil is free of Lewis acids (ZnI2, Et2Zn residues).
The Chelating Wash: Wash the organic layer with saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) or 10% NaOH (if product tolerates base) to sequester Zinc. Standard NH4Cl washes are often insufficient for distillation prep.
The Kugelrohr Advantage: For scales <20g, use a Kugelrohr (bulb-to-bulb) distillation.
Why? It has a short path (minimal hold-up volume) and heats the flask evenly, preventing hot spots that trigger rearrangement.
Vacuum Settings: Aim for a boiling point < 60°C.
Example: For Phenyl-CPM, use 0.8 mmHg at 90°C [1].
Table 2: Distillation vs. Chromatography
Feature
Distillation (Kugelrohr/Vacuum)
Buffered Flash Chromatography
Scale
> 10g
< 10g
Purity
High (>98%)
Very High (>99%)
Yield
85-95% (Losses to hold-up)
60-80% (Losses to decomposition)
Risk
Thermal rearrangement
Acid-catalyzed rearrangement
Pre-req
MUST be free of Zn/Metals
MUST neutralize silica
References
Charette, A. B.; Beauchemin, A. "(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol". Organic Syntheses, 2005 , 82, 178.
Key Insight: Defines the Kugelrohr distillation parameters (90°C, 0.8 mm)
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes". Journal of the American Chemical Society, 1959 , 81(16), 4256–4264.
Key Insight: The foundational text establishing the stability profile of cyclopropyl carbinols during workup.
Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives". Journal of the American Chemical Society, 1951 , 73(6), 2509–2520.
Key Insight: Mechanistic proof of the rapid rearrangement of cyclopropylcarbinyl cations, valid
Technical Support Center: Optimizing Solvent Selection for (2-Ethyl-2-methylcyclopropyl)methanol Extraction
Welcome to the technical support resource for the extraction of (2-Ethyl-2-methylcyclopropyl)methanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the extraction of (2-Ethyl-2-methylcyclopropyl)methanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights into optimizing your extraction protocols. As Senior Application Scientists, we understand that robust and efficient extraction is critical for downstream success. This center is structured to provide direct answers to common challenges and fundamental questions you may encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the principles of solvent selection for (2-Ethyl-2-methylcyclopropyl)methanol.
Q1: What are the key physicochemical properties of (2-Ethyl-2-methylcyclopropyl)methanol to consider for extraction?
A1: While specific experimental data for (2-Ethyl-2-methylcyclopropyl)methanol is not widely published, we can infer its properties from its structure and related compounds like cyclopropylmethanol.[1][2]
Polarity: The molecule contains a polar hydroxyl (-OH) group and a nonpolar alkyl-substituted cyclopropane ring. This amphiphilic nature means it will have partial solubility in both polar and nonpolar solvents. Its overall polarity will be moderate.
Solubility: It is expected to be soluble in a range of organic solvents, particularly those with intermediate polarity like ethyl acetate, dichloromethane, and diethyl ether.[3] Its solubility in water will be limited but not negligible, a critical factor for liquid-liquid extraction (LLE) from aqueous media.
Boiling Point: Cyclopropylmethanol has a boiling point of 123-124 °C.[1][2] The addition of an ethyl and a methyl group will increase the molecular weight, likely raising the boiling point slightly. This moderately high boiling point means that low-boiling point solvents (e.g., diethyl ether, dichloromethane) are advantageous for easy removal post-extraction.
Q2: Which class of solvents is the most effective starting point for extracting this compound from an aqueous solution?
A2: For liquid-liquid extraction from an aqueous phase, the ideal solvent must be immiscible with water and have a good affinity for the target analyte.[3][4] Water-immiscible solvents of intermediate polarity are typically the best starting point.
Recommended: Ethyl acetate is an excellent first choice. It is a moderately polar solvent that can effectively solvate the alcohol functional group while having sufficient nonpolar character to interact with the alkyl-cyclopropyl moiety.[5][6] Dichloromethane (DCM) and diethyl ether are also strong candidates.
Less Recommended: Highly nonpolar solvents like hexane or heptane may result in poor extraction efficiency due to their inability to effectively solvate the polar hydroxyl group.[7] Highly polar, water-miscible solvents like ethanol, methanol, or acetone are unsuitable for LLE from aqueous solutions.[8]
Q3: How does the pH of the aqueous phase impact the extraction efficiency of (2-Ethyl-2-methylcyclopropyl)methanol?
A3: Since (2-Ethyl-2-methylcyclopropyl)methanol is a neutral alcohol, altering the pH of the aqueous phase will not significantly change its chemical structure or charge, unlike an acidic or basic compound.[9] However, adjusting the pH can be a crucial tool for suppressing the extraction of acidic or basic impurities. If your sample contains acidic impurities, for example, raising the pH of the aqueous layer will deprotonate them into their anionic salt forms, which will preferentially remain in the polar aqueous phase, thus increasing the purity of your organic extract.
Q4: What is the "salting-out" effect and is it useful for this extraction?
A4: The "salting-out" effect is a technique used to decrease the solubility of an organic compound in an aqueous phase, thereby promoting its transfer to the organic solvent during LLE.[5][6] This is achieved by adding a high concentration of an inert salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer. The salt ions hydrate, reducing the amount of "free" water available to solvate the organic analyte. For a compound with some water solubility like (2-Ethyl-2-methylcyclopropyl)methanol, salting-out can significantly improve the partition coefficient and, consequently, the extraction yield.[6]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the extraction process.
Q1: My extraction yield is consistently low. What are the possible causes and how can I improve it?
A1: Low recovery is a common issue that can stem from several factors.[10][11]
Cause 1: Poor Partition Coefficient (Kd): The selected solvent may not have a high enough affinity for your compound compared to the sample matrix.
Solution: Switch to a more optimal solvent. If you are using a nonpolar solvent like hexane, try a more polar one like ethyl acetate. A systematic screening of several solvents is recommended (see Experimental Protocol section). Also, employ the "salting-out" technique described above to push more of your compound into the organic phase.[5][12]
Cause 2: Insufficient Extraction Cycles: A single extraction is often incomplete.
Solution: Perform multiple extractions with smaller volumes of solvent. It is more effective to extract an aqueous layer three times with 50 mL of organic solvent than once with 150 mL. This is a direct consequence of the partition coefficient equation.[10]
Cause 3: Inadequate Mixing: Insufficient contact between the two liquid phases will result in poor transfer of the analyte.
Solution: Ensure you are shaking the separatory funnel vigorously enough to create a large surface area between the two phases, allowing for efficient mass transfer. However, be mindful that overly aggressive shaking can lead to emulsions.[13]
Q2: I'm observing a persistent emulsion during liquid-liquid extraction. How can I break it?
A2: Emulsions are a third, cloudy layer between the organic and aqueous phases that prevent clean separation.[14] They are often caused by the presence of surfactants or finely divided solids in the sample.[13]
Solution 1: Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Sometimes, the layers will separate on their own.
Solution 2: Add Brine: Add a small amount of a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[13]
Solution 3: Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking. This can minimize emulsion formation from the start.[13]
Solution 4: Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.
Solution 5: Filtration: Passing the entire mixture through a pad of celite or glass wool in a filter funnel can sometimes break the emulsion by coalescing the dispersed droplets.
Q3: My final extract contains significant impurities. How can I improve the selectivity of my extraction?
A3: Poor selectivity means your solvent is co-extracting unwanted compounds along with your target analyte.
Solution 1: Solvent Polarity Tuning: The principle of "like dissolves like" is key. If you are co-extracting highly nonpolar impurities with a solvent like ethyl acetate, try switching to a slightly more polar solvent system, or vice-versa.
Solution 2: pH Adjustment: As mentioned in the FAQ, adjusting the pH of the aqueous layer is a powerful technique to control the extraction of ionizable impurities. Perform an acid-base wash on your organic extract to remove unwanted basic or acidic compounds.
Solution 3: Back-Extraction: This involves washing the organic extract with a fresh aqueous solution. For example, a wash with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution (like sodium bicarbonate) can remove acidic impurities. A final wash with brine can help remove residual water and break any minor emulsions.
Solvent Selection and Protocol
Solvent Properties Reference Table
The following table summarizes key properties of common laboratory solvents to aid in your selection process.
This diagram outlines a logical workflow for selecting an appropriate extraction solvent and strategy.
Caption: Decision workflow for selecting and optimizing an extraction solvent.
Experimental Protocol: Screening Solvents for Liquid-Liquid Extraction
This protocol provides a step-by-step method for determining the most effective extraction solvent for (2-Ethyl-2-methylcyclopropyl)methanol from an aqueous sample.
Objective: To compare the extraction efficiency of three different solvents (e.g., hexane, ethyl acetate, and dichloromethane) for (2-Ethyl-2-methylcyclopropyl)methanol.
Internal standard (IS) for GC analysis (e.g., n-dodecane)
15 mL centrifuge tubes or small separatory funnels
Vortex mixer
Centrifuge (optional, for emulsions)
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Methodology:
Prepare Aqueous Standard:
Prepare a stock solution of (2-Ethyl-2-methylcyclopropyl)methanol in a water-miscible solvent like methanol at 10 mg/mL.
Spike a known volume of deionized water (e.g., 50 mL) with the stock solution to create a final concentration of ~100 µg/mL. This is your aqueous sample.
Extraction Procedure (perform for each solvent):
Pipette 5.0 mL of the aqueous sample into a 15 mL centrifuge tube.
Add 1.5 g of NaCl to the tube ("salting-out"). Dissolve by gentle swirling.
Add 5.0 mL of the first extraction solvent (e.g., Ethyl Acetate).
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing.
Allow the layers to separate for 5 minutes. If an emulsion persists, centrifuge at 3000 rpm for 5 minutes.
Carefully remove the organic layer (top layer for hexane and ethyl acetate, bottom layer for DCM) using a Pasteur pipette and transfer to a clean vial.
Repeat the extraction on the remaining aqueous layer with a second 5.0 mL aliquot of the same solvent. Combine the organic extracts.
Keep a small, known volume of the post-extraction aqueous phase (raffinate) for analysis to check for unextracted compound.
Sample Preparation for GC-FID Analysis:
To a 1.0 mL aliquot of each combined organic extract, add a precise amount of internal standard stock solution.
Similarly, prepare a sample of the raffinate and an aliquot of the initial aqueous sample for analysis to perform a mass balance calculation.
Prepare calibration standards of (2-Ethyl-2-methylcyclopropyl)methanol in the chosen extraction solvent with the same amount of internal standard.
GC-FID Analysis:
Analyze all prepared samples using a validated GC-FID method. A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-WAX) is typically suitable for this type of alcohol.[6][17][18]
The method should provide baseline separation of the solvent, the internal standard, and the analyte.[18]
Calculate Extraction Efficiency:
Using the calibration curve, determine the concentration of the analyte in each organic extract.
Calculate the total mass of analyte extracted into the organic phase.
Extraction Efficiency (%) = (Mass of analyte in organic phase / Initial mass of analyte in aqueous sample) x 100.
Compare the efficiencies of the different solvents to identify the optimal choice.
References
Cláudio, A. F. M., et al. "Separation of ethanol–water mixtures by liquid–liquid extraction using phosphonium-based ionic liquids." Green Chemistry.
BrainKart. "Emulsion Problem Encountered in Extractions." March 23, 2018.
Cole-Parmer. "Solvent Extraction Method of Plants Using Ethanol." March 05, 2020.
Ricker, N. L., et al. "Factors influencing solvent selection for extraction of ethanol from aqueous solutions." Industrial & Engineering Chemistry Process Design and Development.
Offeman, R. D., et al. "Solvent extraction of ethanol from aqueous solutions using biobased oils, alcohols, and esters.
Simple Solvents. "Comparing Solvents For Botanical Extraction: Which Is Best?" November 24, 2023.
Chorbadzhiyski, A., et al. "LIQUID-LIQUID EXTRACTION IN SYSTEMS CONTAINING BUTANOL AND IONIC LIQUIDS – A REVIEW."
Fouad, Y., et al. "Extraction of ethanol from aqueous solutions by emulsion liquid membrane: Optimization of operating conditions and influence of salts in the feed phase.
Tan, C. P., et al. "Ethanol-in-oil emulsion (E/O) stabilized by polyglycerol polyricinoleate: A potential delivery system for ethanolic extract." Taylor & Francis. April 27, 2017.
Gracia, I., et al. "Impact of Hydro-Alcoholic Solvents on the Oil and Phenolics Extraction from Walnut (Juglans regia L.) Press-Cake and the Self-Emulsification of Extracts." PMC. January 11, 2022.
K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." May 14, 2025.
Wikipedia. "Liquid–liquid extraction."
Quora. "Why is the formation of emulsion in solvent extraction considered as a disadvantage?" March 06, 2022.
Kgari, K., et al.
Reddit. "Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?" May 18, 2019.
Organom
Karadag, A., et al. "Analytical Methods." August 16, 2013.
Nichols, L. "3.6F: Troubleshooting." Chemistry LibreTexts. April 07, 2022.
National Center for Biotechnology Information. "(2-Methylcyclopropyl)methanol." PubChem.
ChemSynthesis. "(2-ethyl-3-methyl-2-cyclopropen-1-yl)methanol." May 20, 2025.
YouTube. "Liquid-Liquid extraction problems and solutions." November 09, 2021.
Element Lab Solutions.
Google Patents.
Cheméo. "2-Methylcyclopropyl."
National Center for Biotechnology Information. "(2-Cyclopropyl-2-methylcyclopropyl)methanol." PubChem.
Google Patents.
Kumar, P., et al.
Google Patents. "ES2002539A6 - Procedure for obtaining hydroxymethylcyclopropane (cyclopropylmethanol)."
Ghorbani-Kalhor, E., et al. "A simple and low-cost method for determination of methanol in alcoholic solutions." PMC.
Sigma-Aldrich. "Solvent Miscibility Table."
lifechem pharma. "Cyclopropylmethanol."
U.S. Environmental Protection Agency. "(2,2-dibromo-1-methylcyclopropyl)methanol Properties."
Nguyen, H. T., et al. "Simultaneous determination of methanol, ethanol and isopropanol in human blood and white spirit samples."
PharmaCompass.com. "Cyclopropyl-Methanol."
Benchchem. "A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone."
National Center for Biotechnology Information. "(2-Ethyl-3-methyl-2-cyclopropen-1-yl)methanol." PubChem.
Hoye, T.R. "Properties of Common Organic Solvents." September 08, 2022.
University of California, Berkeley. "Common Organic Solvents: Table of Properties."
Organic Chemistry Data. "Common Solvents Used in Organic Chemistry: Table of Properties." August 09, 2020.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: CHEM-SUP-8821
Subject: Prevention of thermal decomposition during purification
Applicable Compound: (2-Ethyl-2-methylcyclopropyl)methanol (Key intermediate for Lemborexant/Dayvigo)
Executive Summary & Root Cause Analysis
The Issue:
Users frequently report rapid decomposition, "tarring," or yield loss during the vacuum distillation of (2-ethyl-2-methylcyclopropyl)methanol. This is often accompanied by a yellow-to-black color change and pressure fluctuations.
The Root Cause:
This molecule contains a donor-substituted cyclopropane ring .[1] While the cyclopropane moiety is kinetically stable at room temperature, it possesses significant ring strain (~27.5 kcal/mol). Under thermal stress, and critically in the presence of trace acids (Lewis or Brønsted), the ring undergoes an acid-catalyzed homoallylic rearrangement or ring-opening polymerization.
The Mechanism:
The decomposition is often autocatalytic. As trace decomposition occurs, it can generate acidic byproducts or expose the mixture to further heat stress, accelerating the ring-opening process.
Decomposition Pathway Diagram
Figure 1: Acid-catalyzed ring opening mechanism leading to polymerization and tar formation.
Pre-Distillation Treatment (The "Base Spike" Protocol)
CRITICAL WARNING: Do not attempt to distill this compound directly from an acidic or unbuffered crude reaction mixture. Even "neutral" washes (pH 7) are often insufficient due to local heating effects at the flask wall.
Protocol A: Crude Neutralization
Before the material enters the distillation flask, ensure all Lewis acids (e.g., Zinc/Copper couples from Simmons-Smith reactions or acidic quenchers) are rigorously removed.
Step
Action
Rationale
1
EDTA Wash
If synthesized via Zn-carbenoids, wash the organic layer with 10% (aq) until the aqueous layer is clear.
2
Bicarbonate Wash
Wash with saturated to ensure bulk pH is > 8.0.
3
Azeotropic Drying
Dry over , filter, and concentrate. Do not use acidic drying agents like if the product is highly sensitive.
Protocol B: The "Pot Stabilization" Technique
This is the industry-standard solution for distilling acid-sensitive cyclopropanes. You must add a non-volatile base to the distillation pot to act as a "proton sponge" during the heating phase.
Recommended Additives:
Solid Sodium Bicarbonate (
): Add 1-2% w/w directly to the distillation flask.
High-Boiling Amine (PEG-400 or Triethanolamine): For extremely sensitive batches, add 0.5% v/v of a high-boiling base.
Distillation Parameters & Equipment Setup
Objective: Minimize Thermal History (residence time
temperature).
Equipment Selection
Avoid: Vigreux columns or packed columns. These increase pressure drop (
) and require higher pot temperatures to drive the vapor.
Recommended:Short Path Distillation head (wide bore) or Wiped Film Evaporator (WFE) for scales >100g.
Operational Parameters
Parameter
Setting
Notes
Vacuum Pressure
< 5 mbar (Target: 0.1–1.0 mbar)
Essential to keep the boiling point below 80°C.
Bath Temperature
Max 110°C
Do not exceed 120°C. If the compound doesn't distill, improve vacuum rather than increasing heat.
Condenser Temp
0°C to 5°C
Ensure efficient trapping to prevent pump contamination.
Collection
Fractionated
Discard the first 5% (forerun) which often contains volatile rearrangement byproducts.
Troubleshooting Guide (FAQ)
Q1: The distillation started well, but the pot suddenly turned black and pressure spiked.
Diagnosis: Autocatalytic decomposition. An acidic impurity concentrated in the pot, triggering rapid ring opening and polymerization (exothermic).
Solution: Stop immediately. For the next batch, use Protocol B (Pot Stabilization) . Add 2% w/w anhydrous
or to the pot before heating.
Q2: I am seeing an extra spot on TLC/LCMS with the same mass but different retention time.
Diagnosis: You have likely formed the homoallylic alcohol isomer via ring opening.
Solution: This impurity is difficult to separate by distillation as boiling points are similar.[2] You may need to use column chromatography (silica gel buffered with 1%
) to purify.
Q3: Can I use a rotary evaporator to remove solvents?
Answer: Yes, but keep the bath temperature < 40°C . Ensure the vacuum is stable. Do not leave the flask spinning in a hot bath after the solvent is removed.
Decision Logic for Purification
Follow this flowchart to determine the safest purification route for your specific batch.
Figure 2: Decision matrix for purification based on scale and acidity.
References & Grounding
Lemborexant Synthesis & Intermediates:
Title: Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.[3][4]
Source: Journal of Medicinal Chemistry (2015).[3][4]
Context: Describes the synthesis of the cyclopropane core and handling of intermediates.
Mass spectrometry fragmentation patterns of (2-Ethyl-2-methylcyclopropyl)methanol
An In-Depth Guide to the Mass Spectrometry Fragmentation of (2-Ethyl-2-methylcyclopropyl)methanol: A Comparative Analysis for Structural Elucidation Authored by: A Senior Application Scientist In the landscape of modern...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of (2-Ethyl-2-methylcyclopropyl)methanol: A Comparative Analysis for Structural Elucidation
Authored by: A Senior Application Scientist
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information on a compound's molecular weight and fragmentation pattern is critical in fields ranging from drug discovery to metabolomics. This guide offers a deep dive into the electron ionization (EI) mass spectrometry fragmentation of (2-Ethyl-2-methylcyclopropyl)methanol, a substituted cyclopropylcarbinol.
The presence of the strained cyclopropyl ring adjacent to a hydroxyl-bearing carbon introduces unique and diagnostic fragmentation pathways, primarily governed by the well-documented cyclopropylcarbinyl-homoallyl rearrangement. Understanding these pathways is paramount for distinguishing this specific isomer from other structurally similar compounds.
This guide will not only predict the fragmentation pattern of our target analyte but also compare it directly with a common acyclic isomer, 4-heptanol, providing researchers with the necessary framework to confidently identify these structures.
The Unique Chemistry of Cyclopropylcarbinols in Mass Spectrometry
The fragmentation of (2-Ethyl-2-methylcyclopropyl)methanol is not dictated by simple cleavages alone. The energetics of the strained three-membered ring play a decisive role. Upon ionization, the initial molecular ion is highly unstable. The driving force for its fragmentation is the relief of this ring strain through ring-opening, leading to the formation of a more stable, delocalized homoallylic cation. This rearrangement is a cornerstone of cyclopropylcarbinyl chemistry and produces a characteristic fragmentation pattern that can be used as a diagnostic fingerprint.
Predicted Fragmentation Pathway of (2-Ethyl-2-methylcyclopropyl)methanol
The molecular formula for (2-Ethyl-2-methylcyclopropyl)methanol is C7H14O, giving it a molecular weight of 114.10 g/mol . Upon electron ionization, we can anticipate the following key fragmentation steps:
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion, [M]•+, at m/z 114.
Alpha (α)-Cleavage: The C-C bond between the cyclopropyl ring and the methanol group is a prime site for cleavage. This is a common pathway for alcohols where the largest alkyl substituent is lost. In this case, the loss of the ethyl group ([M - C2H5]•) is expected, leading to a significant fragment at m/z 85.
Ring-Opening and Rearrangement: The most characteristic pathway involves the opening of the cyclopropane ring. The initial radical cation undergoes rearrangement to a more stable homoallylic cation. This process is often accompanied by the loss of small neutral molecules.
Loss of Water: Dehydration, the loss of an H2O molecule ([M - H2O]•+), is a common fragmentation pathway for alcohols and is expected to produce a fragment at m/z 96.
Loss of Methanol Moiety: Cleavage of the bond connecting the -CH2OH group to the ring would result in the loss of •CH2OH, leading to a fragment at m/z 83.
Visualizing the Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for (2-Ethyl-2-methylcyclopropyl)methanol under EI-MS.
Caption: Predicted EI fragmentation of (2-Ethyl-2-methylcyclopropyl)methanol.
Summary of Predicted Key Ions
m/z
Proposed Ion Structure
Fragmentation Pathway
Diagnostic Importance
114
[C7H14O]•+
Molecular Ion
Confirms molecular weight.
96
[C7H12]•+
Loss of H2O
Common for alcohols, but less specific.
85
[C5H9O]+
α-Cleavage (Loss of •C2H5)
Highly Diagnostic. Indicates an ethyl substituent.
83
[C6H11]+
Loss of •CH2OH
Indicates a primary alcohol attached to the ring.
55
[C4H7]+
Secondary fragmentation
Common hydrocarbon fragment, but its high abundance can be characteristic.
Comparative Analysis: (2-Ethyl-2-methylcyclopropyl)methanol vs. 4-Heptanol
To highlight the unique fragmentation signature of our target compound, we will compare it to its acyclic isomer, 4-heptanol (also C7H14O, MW 114.10). As a simple secondary alcohol, 4-heptanol's fragmentation is dominated by predictable α-cleavages adjacent to the hydroxyl group.
Fragmentation Pattern of 4-Heptanol
The mass spectrum of 4-heptanol is well-characterized. The hydroxyl group is on the 4th carbon, making the molecule symmetrical. Alpha-cleavage on either side of C-4 results in the loss of a propyl radical (•C3H7), leading to a highly stable and abundant oxonium ion.
Molecular Ion: A weak or absent molecular ion at m/z 114 is typical for acyclic alcohols.
Alpha (α)-Cleavage: The primary fragmentation is the loss of a propyl group ([M - C3H7]•), which generates the base peak at m/z 73 .
Loss of Water: Dehydration leads to a fragment at m/z 96, similar to our target molecule, making this peak non-diagnostic for distinguishing the two.
Visualizing the Fragmentation
The following diagram illustrates the primary fragmentation pathway for 4-heptanol.
Caption: Primary EI fragmentation pathway for the isomeric alcohol 4-heptanol.
Head-to-Head Comparison
The key to distinguishing these isomers lies in their unique, high-abundance fragment ions.
Feature
(2-Ethyl-2-methylcyclopropyl)methanol
4-Heptanol
Conclusion
Molecular Ion (m/z 114)
Expected to be present, albeit of low intensity.
Often weak or entirely absent.
Presence of M+• favors the cyclopropyl structure.
Base Peak
Predicted to be m/z 85 or m/z 55 due to ring-based fragmentation.
m/z 73 due to stable oxonium ion formation.
This is the primary differentiating feature.
Key Diagnostic Ions
m/z 85, m/z 83
m/z 73
The presence of m/z 85 and absence of a strong m/z 73 signal is strong evidence for the cyclopropyl structure.
Common Ions
m/z 96 (Dehydration)
m/z 96 (Dehydration)
This ion is not useful for differentiation.
The stark difference in the base peak (m/z 85 vs. m/z 73) provides an unambiguous method for distinguishing between the cyclopropylcarbinol and the simple secondary alcohol.
Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for acquiring the data discussed above. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique, as it separates the analyte from the sample matrix before introducing it into the mass spectrometer.
Workflow Diagram
Caption: Standard workflow for sample analysis using GC-EI-MS.
Step-by-Step Methodology
Sample Preparation:
Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
Gas Chromatography (GC) Parameters:
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Oven Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase temperature at 10 °C/min to 250 °C.
Final hold: Hold at 250 °C for 5 minutes.
Mass Spectrometry (MS) Parameters:
Interface Temperature: 280 °C.
Ion Source: Electron Ionization (EI).
Ionization Energy: 70 eV (standard for library matching).
Source Temperature: 230 °C.
Mass Analyzer: Quadrupole.
Scan Range: m/z 40-400.
Scan Rate: ~2-3 scans/second.
Data Analysis:
Integrate the chromatographic peak corresponding to the analyte.
Generate the background-subtracted mass spectrum for the peak.
Analyze the spectrum for the key diagnostic ions outlined in the comparison table. Compare the obtained spectrum with a reference library (e.g., NIST) if available.
This self-validating protocol ensures reproducible separation and ionization, leading to a trustworthy and library-comparable mass spectrum. The use of a standard 70 eV ionization energy is critical for ensuring that the fragmentation patterns are consistent and comparable to established databases.
Conclusion
The structural elucidation of (2-Ethyl-2-methylcyclopropyl)methanol via mass spectrometry is a clear demonstration of how fundamental chemical principles dictate fragmentation patterns. While it shares the same molecular formula as many other isomers, its strained cyclopropyl ring induces a characteristic ring-opening and rearrangement cascade.
The key takeaway for researchers is the diagnostic power of the fragment at m/z 85 , resulting from α-cleavage and the loss of the ethyl group. This ion, when contrasted with the m/z 73 base peak of its acyclic isomer 4-heptanol, provides a definitive method of identification. By coupling this mechanistic understanding with a robust GC-MS experimental protocol, scientists can confidently distinguish these and other similar structures, ensuring accuracy in their analytical workflows.
References
NIST Mass Spectrometry Data Center: A comprehensive collection of mass spectra that serves as the industry standard for compound identification. [Link]
Introduction to Mass Spectrometry, 4th Edition by J. Throck Watson and O. David Sparkman: A foundational textbook covering the principles, instrumentation, and interpretation of mass spectra. [Link]
Mass Spectrometry of Organic Compounds by Herbert Budzikiewicz, Carl Djerassi, and Dudley H. Williams: A classic text detailing the fragmentation mechanisms of various classes of organic molecules. [Link]
Comparative
Comparative Guide to Determining the Absolute Configuration of (2-Ethyl-2-methylcyclopropyl)methanol
This guide provides a comprehensive comparison of leading analytical methodologies for the unambiguous determination of the absolute configuration of (2-Ethyl-2-methylcyclopropyl)methanol, a chiral molecule featuring a q...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of leading analytical methodologies for the unambiguous determination of the absolute configuration of (2-Ethyl-2-methylcyclopropyl)methanol, a chiral molecule featuring a quaternary stereocenter within a strained cyclopropane ring. For researchers in synthetic chemistry and drug development, establishing the absolute stereochemistry of such building blocks is a critical step that influences biological activity and intellectual property. We will dissect three orthogonal approaches: Single-Crystal X-ray Crystallography, NMR-based Derivatization (Mosher's Method), and Vibrational Circular Dichroism (VCD) spectroscopy. This guide moves beyond mere protocols to explore the causal logic behind experimental choices, enabling you to select and implement the most suitable strategy for your research objectives.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCD) is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[1][2][3] The technique relies on analyzing the diffraction pattern of X-rays scattered by a well-ordered single crystal.
Core Principle
The determination of absolute configuration via SCD hinges on the phenomenon of anomalous dispersion (or anomalous scattering).[1][4] When the X-ray radiation frequency is near an absorption edge of an atom, a phase shift occurs. This effect creates small but measurable intensity differences between Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction data.[1] By analyzing these Bijvoet differences, the true absolute structure can be distinguished from its mirror image.[1] For light-atom molecules like (2-Ethyl-2-methylcyclopropyl)methanol (composed of C, H, O), this effect is weak. Therefore, derivatization with a heavier atom (e.g., Br, Cl) is often necessary to produce a strong anomalous signal and ensure a confident assignment.[5]
Experimental Workflow & Protocol
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Protocol: Derivatization and Crystallization
Derivatization: React (2-Ethyl-2-methylcyclopropyl)methanol with p-bromobenzoyl chloride in the presence of a base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., DCM) to form the corresponding p-bromobenzoate ester. Purify the product via column chromatography.
Crystallization: The primary challenge is to obtain a single, diffraction-quality crystal.[5] Explore various crystallization techniques:
Slow Evaporation: Dissolve the purified derivative in a suitable solvent (e.g., ethyl acetate, acetone) and allow the solvent to evaporate slowly in a loosely capped vial.
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution inside a sealed chamber containing a larger volume of a poor solvent (the "anti-solvent," e.g., hexanes). The anti-solvent vapor slowly diffuses into the solution, reducing solubility and promoting crystal growth.
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
Data Interpretation
The key metric for absolute configuration is the Flack parameter, x.[3] This parameter refines to a value between 0 and 1.
Flack Parameter (x) Value
Standard Uncertainty (u)
Interpretation of Result
~ 0
Low (e.g., < 0.04)
The assigned absolute configuration is correct with high confidence.[3]
~ 1
Low (e.g., < 0.04)
The assigned absolute configuration is incorrect; the true structure is the inverted enantiomer.
~ 0.5
High
The crystal is a racemic twin, or the anomalous scattering signal is too weak for a conclusive assignment.
Any value
High (e.g., > 0.1)
The data is not sufficient to determine the absolute configuration reliably.[1]
Comparison: Pros vs. Cons
Pros
Cons
Unambiguous: Provides a definitive, three-dimensional structure.[1]
Crystallization Bottleneck: Obtaining diffraction-quality single crystals can be challenging and time-consuming, especially for oils or flexible molecules.[6]
Authoritative: Considered the "gold standard" for structure proof.
Requires Derivatization: Light-atom molecules often require derivatization with a heavy atom.
Rich Data: Yields precise bond lengths, angles, and intermolecular interaction data.[2]
Destructive: The selected crystal is consumed during the experiment.
Solution-State Analysis: NMR Spectroscopy via Mosher's Method
For molecules that are difficult to crystallize, NMR-based methods provide a powerful alternative for determining absolute configuration in solution. The most widely used protocol is the Mosher's ester analysis.[7][8]
Core Principle
Mosher's method involves derivatizing the alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[9] These diastereomers are chemically distinct and will exhibit different ¹H NMR chemical shifts for protons near the newly formed ester linkage. The analysis relies on the principle that the MTPA esters adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups orient themselves to minimize steric hindrance.[10] In this conformation, the phenyl group creates a strong anisotropic magnetic field, causing protons on one side of the MTPA plane to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield). By comparing the spectra of the (R)- and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for each proton. The sign of Δδ for various protons allows for the deduction of the absolute configuration of the original alcohol.[11]
While traditionally used for secondary alcohols, the method can be adapted for β-chiral primary alcohols like (2-Ethyl-2-methylcyclopropyl)methanol, where the analysis focuses on the protons of the -CH₂OH group and the substituents on the adjacent stereocenter.[12][13]
Experimental Workflow & Protocol
Caption: Workflow for Mosher's method analysis.
Protocol: Esterification and NMR Analysis
Prepare (R)-MTPA Ester: In a clean, dry NMR tube, dissolve ~2 mg of (2-Ethyl-2-methylcyclopropyl)methanol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆). Add a slight excess (~1.2 eq) of (R)-(-)-MTPA chloride and a catalytic amount of DMAP or 1 eq of pyridine.
Prepare (S)-MTPA Ester: In a separate, identical NMR tube, repeat the procedure from step 1 using (S)-(+)-MTPA chloride.
Reaction Monitoring: Allow both reactions to proceed to completion at room temperature (typically 2-12 hours), monitoring by TLC or ¹H NMR. It is critical that both reactions go to completion to avoid kinetic resolution effects.
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude reaction mixtures. It is also highly recommended to acquire 2D spectra (COSY, HSQC) to unambiguously assign the proton signals for the ethyl, methyl, and methylene (-CH₂O-) groups.[9]
Data Analysis:
Carefully measure the chemical shift (δ) for each assigned proton in both the (R)- and (S)-ester spectra.
Calculate the difference: Δδ = δ(S-ester) - δ(R-ester).
Tabulate the Δδ values.
Data Interpretation
The signs of the Δδ values are mapped onto a conformational model. For a primary alcohol attached to a C2 stereocenter, the protons of the larger substituent (Ethyl) and smaller substituent (Methyl) are analyzed.
Proton Group
Hypothetical δ(S) (ppm)
Hypothetical δ(R) (ppm)
Calculated Δδ (δS - δR)
Interpretation based on Model
-CH₂-CH₃
3.15
3.25
-0.10
Negative Δδ suggests this group is on the left side of the model.
-CH₃
1.20
1.15
+0.05
Positive Δδ suggests this group is on the right side of the model.
-CH₂-O-
4.30
4.28
+0.02
Small positive Δδ.
Based on the distribution of positive and negative Δδ values around the stereocenter, the absolute configuration is assigned.
Comparison: Pros vs. Cons
Pros
Cons
Solution-Phase: Does not require crystallization.
Derivatization Required: Two separate reactions are needed, and they must go to completion.
Standard Equipment: Uses readily available high-field NMR spectrometers.
Complex Analysis: Requires unambiguous assignment of proton signals, which can be challenging.
Small Sample Size: Typically requires only a few milligrams of material.
Model-Dependent: The interpretation relies on an assumed solution-state conformation which may not hold for highly flexible or unusual structures.
Self-Validating: The consistency of Δδ signs across multiple protons provides internal validation.
Potential for Error: Incorrect signal assignments or incomplete reactions can lead to an erroneous conclusion.
Ab Initio Approach: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that determines absolute configuration without crystallization or chemical derivatization.[14][15] It is particularly well-suited for small organic molecules, including those that exist as oils or are difficult to crystallize.[6]
Core Principle
VCD measures the differential absorption of left versus right circularly polarized infrared (IR) light during molecular vibrations.[6][16] A VCD spectrum consists of positive and negative bands, creating a unique fingerprint for a specific enantiomer. Its mirror image will display a VCD spectrum of equal magnitude but opposite sign.[5][17]
The modern application of VCD for absolute configuration determination is a synergistic combination of experiment and theory.[18] The experimental VCD spectrum of the unknown compound is measured. Then, using quantum chemistry software (typically with Density Functional Theory, DFT), the theoretical VCD spectrum for one arbitrarily chosen enantiomer (e.g., the R-configuration) is calculated.[5] The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum. A match confirms the chosen configuration, while a mirror-image match indicates the opposite configuration.[15]
Experimental Workflow & Protocol
Caption: Workflow for VCD-based absolute configuration assignment.
Protocol: VCD Measurement and Calculation
Sample Preparation: Prepare a solution of (2-Ethyl-2-methylcyclopropyl)methanol (typically 5-15 mg) in a suitable infrared-transparent solvent (e.g., CDCl₃). The sample is recoverable.[14]
VCD Measurement: Acquire the VCD and IR spectra simultaneously on a commercial VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
Conformational Search: Perform a computational conformational search for one enantiomer (e.g., the one with the (R)-configuration at C2) to identify all low-energy conformers.
DFT Calculations: For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., at the B3LYP/6-31G* level or higher).[18]
VCD Spectrum Prediction: Calculate the VCD and IR spectra for each optimized conformer.
Boltzmann Averaging: Generate the final predicted spectrum by averaging the spectra of all conformers, weighted according to their calculated relative Gibbs free energies (Boltzmann population).[18]
Comparison: Visually and/or statistically compare the experimental VCD spectrum with the final calculated spectrum.
Data Interpretation
The assignment is made by comparing the signs (+/-) and relative intensities of the bands in the experimental spectrum to the calculated one.
Spectral Region (cm⁻¹)
Experimental VCD Sign
Calculated VCD Sign (for R-config)
Conclusion
2980
+ (strong)
+ (strong)
Match
1450
- (weak)
- (weak)
Match
1125
+ (medium)
+ (medium)
Match
1050
- (strong)
- (strong)
Match
Overall
Good Agreement
Good Agreement
The sample has the R-configuration.
If the experimental signs were consistently opposite to the calculated signs (e.g., -, +, -, +), the sample would be assigned the S-configuration.
Comparison: Pros vs. Cons
Pros
Cons
No Derivatization/Crystallization: Works on samples in their native state (liquids, oils, solutions).[14][17]
Specialized Equipment: Requires a dedicated VCD spectrometer.
High Reliability: When a good match is obtained, the assignment is highly reliable.[14]
Computationally Intensive: Requires significant computational resources and expertise in quantum chemistry calculations.[5]
Provides Conformation Data: The analysis also yields valuable information about the predominant solution-state conformation of the molecule.[17]
Model-Dependent: The accuracy of the result depends on the quality of the DFT calculations.
Small Sample Size: Requires only milligram quantities of material.
Sensitivity: VCD signals can be weak, requiring longer acquisition times for dilute samples.
Conclusion and Recommendations
The choice of method for determining the absolute configuration of (2-Ethyl-2-methylcyclopropyl)methanol depends on sample properties, available instrumentation, and project timelines.
Recommendation 1: X-ray Crystallography. If you can produce a high-quality single crystal of a heavy-atom derivative (e.g., the p-bromobenzoate ester), this method is unparalleled in its ability to provide a definitive and unambiguous answer. It should be pursued if a "gold standard" proof of structure is required for patent filings or publication.
Recommendation 2: Vibrational Circular Dichroism (VCD). If the compound is an oil or resists crystallization, VCD is the most powerful and reliable alternative. It analyzes the molecule in its native state in solution and avoids the potential complications of chemical derivatization. Its main barriers are the need for specialized instrumentation and computational expertise.
Recommendation 3: Mosher's Method (NMR). This is a practical and accessible choice if a VCD spectrometer is unavailable. While requiring careful execution of two chemical reactions and meticulous NMR analysis, it can provide a confident assignment using standard laboratory equipment. Given that the stereocenter is not the carbinol carbon, extra care must be taken in assigning signals and interpreting the Δδ values.
Ultimately, employing two orthogonal methods (e.g., VCD and Mosher's) can provide the highest level of confidence in the stereochemical assignment, creating a self-validating system that is the hallmark of rigorous scientific investigation.
References
Spectroscopy Asia.
BioTools.
Spectroscopy Europe.
Hinds Instruments.
Bruker.
PubMed. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
Experts@Minnesota. Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons.
ACS Publications. Determination of Absolute Configurations of Tertiary Alcohols by NMR Spectroscopy.
eScholarship.org. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method.
Chemistry Stack Exchange.
ResearchGate.
Benchchem. Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
Rigaku. What Is Small Molecule Crystal Structure Analysis?.
Benchchem.
Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
MDPI. X-ray Single-Crystal Diffraction.
MDPI. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
SciSpace. Chiral Anisotropic Reagents for Determining the Absolute Configuration of Secondary Alcohols and Carboxylic Acids.